O'-(Carboxymethyl)fluoresceinamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[9-[2-(dimethylcarbamoyl)phenyl]-6-oxoxanthen-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-25(2)24(29)17-6-4-3-5-16(17)23-18-9-7-14(26)11-20(18)31-21-12-15(8-10-19(21)23)30-13-22(27)28/h3-12H,13H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIKQEXCWKEQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to O'-(Carboxymethyl)fluoresceinamide
For researchers, scientists, and professionals in drug development, O'-(Carboxymethyl)fluoresceinamide stands as a valuable tool in the expansive field of fluorescence applications. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.
Core Properties and Specifications
This compound, a derivative of the widely used fluorescein (B123965) dye, is a bio-reagent primarily utilized as a fluorescent label or molecular probe. Its chemical structure incorporates a carboxymethyl group, enabling covalent conjugation to primary amines on biomolecules such as peptides, proteins, and amine-modified oligonucleotides.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 442151-50-0 | [1][2][3] |
| Molecular Formula | C₂₄H₁₉NO₆ | [1][2][3] |
| Molecular Weight | 417.41 g/mol | [1][2][3] |
| Appearance | Solid | |
| Solubility | Soluble in chloroform | [4] |
| Storage Temperature | 2-8°C or -20°C | [1][2][4] |
Spectral Properties
The fluorescence characteristics of this compound are fundamental to its application. The excitation and emission maxima are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy, flow cytometry, and spectroscopy.
| Spectral Property | Wavelength (nm) | Solvent | Reference |
| Excitation Maximum (λex) | 458 | Methanol | [1][2] |
| Emission Maximum (λem) | 520 | Methanol | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to biomolecules, purification of the resulting conjugate, and its subsequent analysis.
Conjugation of this compound to Peptides
This protocol outlines the steps for the covalent labeling of a peptide with this compound via amide bond formation. The carboxylic acid group of the dye is activated to react with a primary amine on the peptide (typically the N-terminus or the side chain of a lysine (B10760008) residue).
Materials:
-
This compound
-
Peptide with a primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Purification column (e.g., Sephadex G-25 or HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add a 1.1 molar equivalent of both DCC and NHS to the dye solution.
-
Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS-ester of the dye.
-
-
Peptide Preparation:
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the activated dye solution to the peptide solution. A molar ratio of 10:1 to 20:1 (dye:peptide) is recommended as a starting point, but may require optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.
-
Purification of the Fluorescein-Labeled Peptide
Purification is critical to remove unconjugated dye and other reagents. High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving high purity.
Equipment and Reagents:
-
Reverse-phase HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Acidify the conjugation reaction mixture with a small amount of TFA.
-
Centrifuge to remove any precipitated by-products.
-
-
HPLC Separation:
-
Inject the supernatant onto the C18 column.
-
Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at both 214 nm (for the peptide bond) and the excitation maximum of the fluorescein dye (~458 nm).
-
-
Fraction Collection and Lyophilization:
-
Collect the fractions corresponding to the dual-absorbance peak of the labeled peptide.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified, labeled peptide as a powder.
-
Fluorescence Spectroscopy of the Conjugate
This protocol allows for the characterization of the spectral properties of the purified fluorescein-labeled peptide.
Equipment:
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized labeled peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a series of dilutions to determine the optimal concentration for fluorescence measurement.
-
-
Spectral Scans:
-
Excitation Scan: Set the emission wavelength to 520 nm and scan a range of excitation wavelengths (e.g., 400-500 nm) to determine the excitation maximum.
-
Emission Scan: Set the excitation wavelength to the determined maximum (around 458 nm) and scan a range of emission wavelengths (e.g., 500-600 nm) to determine the emission maximum.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in the experimental protocols.
Caption: A flowchart of the peptide labeling and analysis process.
Caption: The workflow for HPLC purification of the labeled peptide.
References
O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of O'-(Carboxymethyl)fluoresceinamide, a fluorescent derivative of fluorescein (B123965). This document outlines a plausible synthetic pathway based on established chemical principles and details robust purification methodologies applicable to fluorescein derivatives. The information is intended to support researchers and professionals in the fields of biotechnology, drug discovery, and diagnostics where fluorescent labeling is a critical tool.
Introduction to this compound
This compound, identified by its CAS number 442151-50-0, is a specialized fluorescent probe. Its chemical structure, [9-(2-Dimethylcarbamoylphenyl)-6-oxo-6H-xanthen-3-yloxy]acetic acid, reveals a fluorescein core with a carboxymethyl ether group at the 3'-position and a dimethylcarbamoylphenyl substituent at the 9-position. This substitution pattern differentiates it from more common fluorescein derivatives like carboxyfluorescein, conferring specific solubility and reactivity properties. The presence of the carboxylic acid moiety allows for its conjugation to biomolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 442151-50-0[1] |
| Molecular Formula | C24H19NO6 |
| Molecular Weight | 417.41 g/mol |
| Synonym | [9-(2-Dimethylcarbamoylphenyl)-6-oxo-6H-xanthen-3-yloxy]acetic acid[1] |
| Excitation Wavelength (λex) | 458 nm (in methanol) |
| Emission Wavelength (λem) | 520 nm (in methanol) |
| Purity (typical) | ≥97.0% (HPCE) |
A Proposed Synthetic Pathway
A plausible approach involves a Friedel-Crafts acylation reaction, a common method for synthesizing the fluorescein core.[2][3][4][5] The key starting materials would be a substituted phthalic anhydride (B1165640) derivative and a resorcinol (B1680541) derivative.
Logical Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Friedel-Crafts Condensation for Fluorescein Analogs
This generalized protocol is based on established methods for fluorescein synthesis and would require optimization for the specific synthesis of this compound.
-
Reactant Preparation: Combine N,N-Dimethylphthalamic acid anhydride and 3-Hydroxyphenoxyacetic acid in a 1:2 molar ratio in a reaction vessel suitable for high-temperature reactions.
-
Catalyst Addition: Add a Lewis acid catalyst, such as zinc chloride or methanesulfonic acid. Methanesulfonic acid can serve as both a catalyst and a solvent, potentially offering higher yields under milder conditions compared to the traditional zinc chloride fusion method.[4]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) to approximately 180-200°C if using zinc chloride, or a milder 80-85°C if using methanesulfonic acid.[3][5][6] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product. The solid is then collected by filtration and washed with water.
Purification Methodologies
The purification of this compound is critical to ensure high purity for subsequent applications, particularly in bioconjugation where impurities can lead to side reactions and a heterogeneous product. A multi-step purification strategy is often necessary.
Purification Workflow
Caption: A general workflow for the purification of fluorescein derivatives.
Recrystallization
Recrystallization is an effective initial step to remove major impurities. A common approach for fluorescein derivatives is to first convert them to their diacetate form, which often has better crystallinity.
Experimental Protocol: Acetylation and Recrystallization
-
Acetylation: Dissolve the crude product in a mixture of acetic anhydride and a base such as pyridine. Heat the mixture to reflux for a few hours.
-
Isolation of Diacetate: Cool the reaction mixture and pour it into ice water to precipitate the diacetylated product. Collect the solid by filtration and wash it thoroughly with water.
-
Recrystallization: Recrystallize the diacetylated product from a suitable solvent system, such as ethanol (B145695) or an acetone/water mixture.
-
Deacetylation: The purified diacetate can be hydrolyzed back to the free phenolic form by treatment with a mild base, such as sodium bicarbonate or sodium hydroxide (B78521) in methanol/water.
Column Chromatography
For higher purity, column chromatography is often employed. The choice of stationary and mobile phases depends on the specific properties of the impurities.
-
Silica Gel Chromatography: This is effective for separating less polar impurities. A gradient elution system, for example, with a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, can be used.
-
Ion-Exchange Chromatography: Given the presence of a carboxylic acid group, anion-exchange chromatography can be a powerful purification method. The compound is loaded onto the column at a pH where the carboxylic acid is deprotonated (negatively charged), and then eluted by changing the pH or increasing the salt concentration. Cellulose-based ion exchangers have been successfully used for the purification of fluorescein derivatives.[7][8]
Table 2: Summary of Purification Techniques
| Technique | Principle | Typical Application |
| Recrystallization | Differential solubility of the compound and impurities in a solvent. | Removal of bulk impurities. |
| Silica Gel Chromatography | Separation based on polarity. | Removal of non-polar to moderately polar impurities. |
| Ion-Exchange Chromatography | Separation based on charge. | Separation of charged molecules from neutral or oppositely charged impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reversed-phase) or charge (ion-exchange). | Final polishing step and for analytical purity assessment. |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A reversed-phase C18 column with a gradient of water/acetonitrile containing a modifier like trifluoroacetic acid is a common choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. 1H and 13C NMR spectra will provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
UV-Visible and Fluorescence Spectroscopy: To determine the absorption and emission maxima and the quantum yield.
This technical guide provides a framework for the synthesis and purification of this compound. Researchers should note that the proposed synthetic protocol is a general guideline and will require optimization of reaction conditions and purification strategies to achieve the desired product in high yield and purity.
References
- 1. O-(Carboxymethyl)fluoresceinamide synonyms | Sigma-Aldrich [sigmaaldrich.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. chimique.wordpress.com [chimique.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluorescein-conjugated iodoacetamide labeling of NAT1 cysteines [bio-protocol.org]
O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to its Spectral Properties and Applications
This technical guide provides an in-depth overview of the spectral properties of O'-(Carboxymethyl)fluoresceinamide, a fluorescent probe utilized by researchers, scientists, and drug development professionals. The guide details its known spectral characteristics, provides comprehensive protocols for experimental determination of key photophysical parameters, and illustrates a common application in a high-throughput screening context.
Core Spectral Properties
This compound is a derivative of the widely used fluorophore, fluorescein (B123965). Its spectral properties are fundamental to its application in various fluorescence-based assays. While comprehensive data across a range of conditions is not extensively published, the fundamental excitation and emission characteristics in methanol (B129727) have been documented.
| Property | Value | Solvent |
| Excitation Maximum (λex) | 458 nm | Methanol |
| Emission Maximum (λem) | 520 nm | Methanol |
| Molar Extinction Coefficient (ε) | Data not available | - |
| Fluorescence Quantum Yield (Φf) | Data not available | - |
| Fluorescence Lifetime (τ) | Data not available | - |
Experimental Protocols
The following protocols outline standard methodologies for the determination of the key spectral properties of a fluorescent molecule like this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol or a buffered aqueous solution such as PBS, pH 7.4) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0, which is the optimal range for accuracy.
-
Spectrophotometer Measurement:
-
Use a UV-Visible spectrophotometer.
-
Blank the instrument with the solvent used for the dilutions.
-
Measure the absorbance of each dilution at the absorption maximum (λmax), which for fluorescein derivatives is typically around 490 nm. It is advisable to first scan a broader spectrum to identify the precise λmax for this compound in the chosen solvent.
-
-
Data Analysis:
-
Plot the absorbance at λmax versus the concentration of this compound.
-
Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹, assuming a path length of 1 cm.
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common approach.
Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. Fluorescein in 0.1 M NaOH (Φf ≈ 0.95) is a suitable candidate.
-
Preparation of Solutions: Prepare a series of dilutions of both the this compound sample and the fluorescein standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the absorbance of all solutions at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²) where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).
-
-
Determination of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Methodology:
-
Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode) with a high repetition rate, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at a wavelength close to its absorption maximum.
-
Collect the emitted photons at the emission maximum.
-
The TCSPC electronics measure the time difference between the excitation pulse and the detection of the emitted photon. This process is repeated for a large number of photons to build up a histogram of decay times.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential decay model. For a single fluorescent species in a homogeneous environment, a single exponential decay is expected.
-
The fluorescence lifetime (τ) is the time constant of this exponential decay. The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).
-
Application Workflow: Fluorescence Polarization Immunoassay (FPIA)
This compound, as a fluorescein derivative, is well-suited for use as a tracer in Fluorescence Polarization Immunoassays (FPIA). FPIA is a homogeneous immunoassay technique used for the rapid quantification of antigens or antibodies in a sample. It is a common technique in drug discovery and diagnostics for high-throughput screening.
Caption: Workflow of a competitive Fluorescence Polarization Immunoassay (FPIA).
The principle of this assay is based on the competitive binding of the fluorescently labeled ligand (tracer) and the unlabeled analyte from the sample to a limited amount of specific antibody. When the small fluorescent tracer is bound to the large antibody, its rotation is slowed, resulting in a high fluorescence polarization. Conversely, when the tracer is displaced by the analyte and is free in solution, it rotates rapidly, leading to a low fluorescence polarization. The measured polarization is therefore inversely proportional to the concentration of the analyte in the sample.
O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photophysical Properties of Fluorescein (B123965) Derivatives
The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that define the performance of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.
The photophysical properties of fluorescein and its derivatives are highly sensitive to their environment, including pH, solvent polarity, and concentration.[1] For instance, the fluorescence of fluorescein is significantly quenched at acidic pH.[2]
Quantitative Data Summary
Due to the limited availability of specific photophysical data for O'-(Carboxymethyl)fluoresceinamide, the following table summarizes the properties of the parent fluorescein molecule and a related carboxy-derivative to provide a comparative reference.
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Solvent/Conditions |
| This compound | 458 nm[3][4] | 520 nm[3][4] | Not Reported | Not Reported | Methanol[3][4] |
| Fluorescein | 490 nm | 514 nm | 0.97 | ~4.0 ns[1][5] | Basic Ethanol[6] |
| Fluorescein | 425 nm | Not Specified | 0.79 | Not Reported | Ethanol[7] |
| 5-Carboxyfluorescein (5-FAM) | 491 nm | 520 nm | 0.75 | 4.10 ns | Water/10 mM PBS[8] |
| 6-Carboxyfluorescein (6-FAM) | 490 nm | 516 nm | 0.75 | 4.15 ns | Water/10 mM PBS[8] |
Experimental Protocols
The determination of quantum yield and fluorescence lifetime requires precise and standardized experimental procedures.
Quantum Yield Determination (Comparative Method)
The relative fluorescence quantum yield is the most common method for determining the quantum yield of a fluorescent compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
Methodology:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent as the sample should be chosen. For fluorescein derivatives, fluorescein itself in a basic buffer is a common standard.[9]
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of the sample and standard solutions at the same excitation wavelength. It is crucial to use the same instrument settings (e.g., slit widths) for all measurements.
-
Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes. It measures the time delay between the excitation pulse and the detection of the emitted photon.
Workflow for TCSPC Measurement
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed laser source, a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the fluorescent sample.
-
Data Acquisition: The sample is excited by the laser pulses. The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation-emission cycles.
-
Data Analysis: The collected timing data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile. This decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I_0 * exp(-t/τ)
Where:
-
I_0 is the intensity at time t=0.
-
τ is the fluorescence lifetime.
-
Signaling Pathways and Applications
Fluorescein and its derivatives are extensively used as fluorescent probes in various biological applications. Their utility often stems from changes in their fluorescence properties in response to specific biological events or changes in the local environment. While no specific signaling pathways involving this compound have been detailed in the searched literature, its structural similarity to other fluorescein-based probes suggests potential applications in areas such as:
-
pH Sensing: The sensitivity of the fluorescein core to pH can be exploited to monitor pH changes in cellular compartments.
-
Covalent Labeling: The carboxymethyl group can be activated to form covalent bonds with amine groups on proteins and other biomolecules, enabling their fluorescent labeling and tracking.
-
Immunoassays: As a fluorescent reporter in various immunoassay formats.
Logical Relationship for a Hypothetical pH Sensing Application
Caption: Hypothetical pH-dependent fluorescence of F-CMA.
Conclusion
This compound, as a functionalized fluorescein derivative, holds promise for a range of applications in biological and chemical sciences. While specific data on its quantum yield and fluorescence lifetime are not yet widely published, the established methodologies for determining these crucial photophysical parameters are well-defined. By utilizing the comparative data from related fluorescein compounds and applying the experimental protocols outlined in this guide, researchers can effectively characterize F-CMA for their specific applications, thereby unlocking its full potential as a fluorescent probe. Further research into the precise photophysical properties of F-CMA will undoubtedly contribute to its broader adoption and the development of novel applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - CAS-Number 442151-50-0 - Order from Chemodex [chemodex.com]
- 4. O′-(Carboxymethyl)fluoresceinamide BioReagent, suitable for fluorescence, ≥97.0% (HPCE) | 442151-50-0 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. omlc.org [omlc.org]
- 7. Fluorescein [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to its Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of O'-(Carboxymethyl)fluoresceinamide. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document combines available information with data from structurally related compounds, namely fluorescein (B123965) and carboxymethylated molecules, to provide a thorough understanding of its expected solubility behavior. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values for their specific applications.
Introduction to this compound
This compound is a fluorescent dye that belongs to the fluorescein family. Its structure incorporates the highly fluorescent xanthene core of fluorescein, modified with a carboxymethyl and an amide group. The carboxymethyl group is expected to increase its polarity and potential for aqueous solubility, particularly at neutral to alkaline pH where the carboxylic acid is deprotonated. The amide functional group can also influence its solubility profile and reactivity. These structural features make it a valuable tool in various biological and chemical research areas, including fluorescence microscopy, immunoassays, and as a labeling agent for biomolecules. Understanding its solubility is critical for its effective use in these applications, ensuring optimal performance and reproducibility of experimental results.
Solubility Data
Direct, quantitative solubility data for this compound is not widely published. However, based on the known solubility of its parent molecule, fluorescein, and the general properties of carboxymethylated compounds, we can infer its likely solubility profile.
Qualitative Solubility of this compound
The following table summarizes the known qualitative solubility information for this compound.
| Solvent | Solubility | Source |
| Chloroform | Soluble | [1] |
Inferred Solubility Profile
The introduction of a carboxymethyl group to the fluorescein structure is anticipated to significantly influence its solubility, particularly in aqueous solutions.
In Aqueous Solvents:
-
Water: The parent molecule, fluorescein, is sparingly soluble in water[2][3]. The presence of the carboxylic acid group in this compound is expected to increase its aqueous solubility, especially at neutral and alkaline pH where the carboxyl group is ionized to the more soluble carboxylate form.
-
Aqueous Buffers (e.g., PBS): Solubility is expected to be pH-dependent. In acidic solutions (pH below its pKa), the compound will be in its less soluble protonated form. In basic solutions (pH above its pKa), it will be in its more soluble deprotonated (salt) form.
In Organic Solvents:
The fluorescein backbone contributes to its solubility in certain organic solvents. The addition of the polar carboxymethyl and amide groups may alter this profile.
-
Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): Fluorescein is soluble in ethanol and methanol[4]. This compound is also expected to be soluble in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally good solvents for a wide range of organic molecules, and it is highly likely that this compound will exhibit good solubility in DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Similar to fluorescein, it is expected to have low solubility in nonpolar solvents.
Solubility of Structurally Related Compounds
The following tables provide solubility data for fluorescein and the general solubility of carboxymethyl cellulose (B213188) to serve as a reference.
Table 1: Solubility of Fluorescein
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 0.005 g/100 mL | 20 | [3] |
| Ethanol | Soluble | Not Specified | [4] |
| Methanol | Soluble | Not Specified | [4] |
| Acetone | Soluble | Not Specified | [3] |
| Diethyl Ether | Soluble | Not Specified | [3] |
| Chloroform | Insoluble | Not Specified | [4] |
| Benzene | Insoluble | Not Specified | [4] |
| 1 M NaOH | 50 mg/mL (with heating) | Not Specified | [5] |
Table 2: General Solubility of Carboxymethyl Cellulose (CMC)
| Solvent Type | Solubility | Source |
| Water | Soluble (hot or cold) | [1][6] |
| Organic Solvents (e.g., methanol, ethanol, acetone, chloroform, benzene) | Insoluble | [1][6] |
Experimental Protocol for Solubility Determination
This section outlines a general protocol for determining the solubility of a fluorescent compound like this compound in a given solvent.
Materials
-
This compound
-
Solvents of interest (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or spectrofluorometer
-
Calibrated analytical balance
-
Micro-pipettes
-
Volumetric flasks and other appropriate glassware
-
Filtration device (e.g., syringe filters with appropriate membrane)
Method: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.
-
Prepare triplicate samples for each solvent.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Alternatively, allow the samples to stand undisturbed for a sufficient time for the solid to settle.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant using a syringe filter that is compatible with the solvent and does not bind the compound.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Measure the absorbance or fluorescence intensity of the diluted solutions using a spectrophotometer or spectrofluorometer at the wavelength of maximum absorbance (λmax) or emission of this compound.
-
Prepare a standard curve of known concentrations of the compound in the same solvent.
-
Determine the concentration of the diluted sample from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the determined concentration by the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for determining equilibrium solubility.
Conclusion
While specific quantitative solubility data for this compound remains scarce in the public domain, a comprehensive understanding of its likely behavior can be inferred from its molecular structure and the known properties of related compounds. The presence of the fluorescein core suggests solubility in various organic solvents, while the carboxymethyl group is expected to confer pH-dependent aqueous solubility. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol offers a robust method for empirical determination. This guide serves as a foundational resource for the effective handling and application of this compound in scientific research.
References
O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for O'-(Carboxymethyl)fluoresceinamide. Due to the limited availability of stability data for this specific molecule, this guide incorporates data from closely related fluorescein (B123965) derivatives to infer its stability profile. The information herein is intended to guide researchers in the proper handling and storage of this fluorescent probe to ensure experimental reproducibility and accuracy.
Core Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and performance of this compound. The following table summarizes the recommended storage conditions based on available data for the compound and similar fluorescein derivatives.
| Parameter | Condition | Duration | Recommendation |
| Long-Term Storage | -20°C | At least 2 years[1] | Store in a tightly sealed, light-protected container. Desiccation is recommended. |
| Short-Term Storage | +4°C or 2-8°C | Up to 6 months (inferred) | Keep protected from light and moisture.[1] |
| Room Temperature | 25°C | Up to 6 months (inferred for a similar compound) | Avoid prolonged exposure to light and humidity. |
| Elevated Temperature | 60°C | Up to 1 month (inferred for a similar compound) | Not recommended for storage; may be acceptable for short-term experimental conditions. |
| Light Exposure | Ambient or Excitation Light | Minutes to Hours | Protect from light at all times to prevent photobleaching. |
| pH in Solution | Varies | Varies | Maintain pH between 7 and 9 for optimal fluorescence and stability. |
| Freeze-Thaw Cycles | Repeated Cycles | N/A | Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
Factors Influencing Stability
The stability of this compound is primarily influenced by temperature, light, and pH. The interplay of these factors can lead to the degradation of the molecule, resulting in decreased fluorescence and potentially interfering degradation products.
Factors affecting the stability of this compound.
Temperature
Elevated temperatures can accelerate the degradation of fluorescein derivatives. While specific data for this compound is unavailable, a study on 5-carboxyfluorescein (B1664652) succinimidyl ester, a structurally related compound, showed no significant degradation after storage at 4°C for 2 years, 25°C for 6 months, or 60°C for 1 month. Beyond these time points, degradation began to interfere with analysis. This suggests that for long-term storage, temperatures at or below -20°C are optimal.
Light Exposure
Fluorescein and its derivatives are susceptible to photobleaching, an irreversible process where the fluorophore loses its ability to fluoresce upon exposure to light. This is a critical consideration during experimental procedures involving fluorescence microscopy or spectroscopy. To minimize photobleaching, it is essential to:
-
Protect solutions from ambient light by using amber vials or wrapping containers in aluminum foil.
-
Minimize the exposure time to excitation light during fluorescence measurements.
-
Use neutral density filters to reduce the intensity of the excitation light where possible.
pH
The fluorescence intensity of fluorescein is highly dependent on pH. The fluorescence increases as the pH rises from acidic to slightly alkaline conditions, typically reaching a plateau around pH 8.4. In acidic conditions (below pH 6), the fluorescence is significantly reduced. Therefore, for applications requiring stable and optimal fluorescence, maintaining a pH between 7 and 9 is recommended. Extreme pH values may also contribute to the hydrolysis of the carboxymethyl ether linkage, although specific data on this is lacking.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, hydrolysis of the ether linkage is a plausible degradation route, especially under harsh acidic or basic conditions. Photodegradation through reactions with molecular oxygen when the molecule is in its triplet excited state is another likely pathway.
Experimental Protocols for Stability Assessment
To assess the stability of this compound under specific experimental conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The following is a general protocol that can be adapted.
General Stability-Indicating HPLC Method
Objective: To develop a method that separates the intact this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation.
General Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute to a working concentration with the mobile phase.
-
Forced Degradation Studies: To generate potential degradation products and test the specificity of the method, subject the compound to stress conditions:
-
Acidic Hydrolysis: Incubate with 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Incubate with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Chromatographic Analysis: Inject the standard and stressed samples into the HPLC system. Monitor the elution profile at the absorbance maximum of this compound (around 490 nm).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Workflow for assessing the stability of this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of -20°C, protected from light and moisture. The primary factors that can affect its stability are elevated temperature, light exposure, and non-optimal pH. Researchers should handle this fluorescent probe with care, particularly by minimizing its exposure to light and ensuring that aqueous solutions are buffered within a neutral to slightly alkaline pH range to maintain its fluorescent properties. For critical applications, it is advisable to perform stability studies under the specific experimental conditions to be used.
References
O'-(Carboxymethyl)fluoresceinamide: A Technical Guide to its Fluorescence Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
O'-(Carboxymethyl)fluoresceinamide (F-CM) is a fluorescent probe belonging to the widely utilized xanthene dye family. Its core structure is based on fluorescein (B123965), a molecule renowned for its high molar absorption coefficient, excellent fluorescence quantum yield, and photostability. The fluorescence of F-CM, like other fluorescein derivatives, is intrinsically linked to its molecular structure and the surrounding microenvironment, particularly pH. This technical guide provides an in-depth exploration of the fluorescence mechanism of this compound, offering insights for its application in research and drug development. While specific quantitative data for F-CM is limited in publicly available literature, this guide leverages the well-established principles of fluorescein chemistry to provide a robust theoretical and practical framework.
Core Fluorescence Mechanism
The fluorescence of this compound originates from its xanthene core. The process begins with the absorption of a photon of light, which excites an electron from its ground state (S₀) to an excited singlet state (S₁). This excitation is most efficient at the molecule's maximum absorption wavelength (λex). The excited state is short-lived, and the molecule rapidly relaxes back to the ground state. This relaxation can occur through non-radiative pathways (e.g., internal conversion, vibrational relaxation) or by the emission of a photon, a process known as fluorescence. The emitted photon has lower energy (longer wavelength, λem) than the absorbed photon, a phenomenon known as the Stokes shift.
The specific spectral properties of F-CM are influenced by its substituents: the carboxymethyl group (-O-CH₂-COOH) and the amide group (-C(O)NR₂). These groups can modulate the electron distribution within the xanthene ring system, thereby affecting the excitation and emission wavelengths.
The Critical Role of pH in Fluorescence
The fluorescence intensity of this compound is highly dependent on the pH of its environment. This pH sensitivity is a hallmark of fluorescein and its derivatives containing ionizable groups. In the case of F-CM, the carboxymethyl group is the primary site of protonation and deprotonation that governs its fluorescent behavior.
-
In acidic conditions (low pH): The carboxymethyl group is protonated (-COOH). This protonated form is typically non-fluorescent or weakly fluorescent.
-
In basic conditions (high pH): The carboxymethyl group is deprotonated (-COO⁻). This anionic form exhibits strong fluorescence.
This pH-dependent equilibrium allows F-CM to function as a ratiometric or intensiometric pH indicator. By measuring the fluorescence intensity at one or more wavelengths, it is possible to determine the pH of the surrounding medium.
Quantitative Data Summary
Specific quantitative data for this compound in aqueous solutions is not extensively documented. However, data for the parent compound, fluorescein, and related derivatives provide a useful reference. It is important to note that the amide and carboxymethyl modifications in F-CM will likely alter these values to some extent.
| Property | Fluorescein (in basic aqueous solution) | This compound (in methanol) | Notes |
| Excitation Maximum (λex) | ~494 nm | 458 nm[1] | The excitation wavelength for F-CM is provided in methanol (B129727) and may differ in aqueous solutions. The shift is likely due to the specific substituents on the F-CM molecule. |
| Emission Maximum (λem) | ~521 nm | 520 nm[1] | The emission wavelength is similar to that of fluorescein. |
| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ at pH 9.0 | Not Available | This value is a measure of how strongly the molecule absorbs light at a given wavelength. A high value indicates high sensitivity. |
| Fluorescence Quantum Yield (Φf) | ~0.95 in 0.1 M NaOH | Not Available | This represents the efficiency of the fluorescence process (photons emitted per photon absorbed). A value close to 1 indicates high brightness. |
| pKa | ~6.4 | Not Available | The pKa is the pH at which the protonated and deprotonated forms are present in equal concentrations. This is a critical parameter for pH sensing applications. |
Experimental Protocols
While a specific, validated protocol for this compound is not available, the following generalized methodology for pH measurement using a fluorescein-based probe can be adapted.
Objective: To determine the pH of a solution using the fluorescence of this compound.
Materials:
-
This compound (F-CM)
-
Buffer solutions of known pH (e.g., phosphate-buffered saline, citrate (B86180) buffers) covering the expected pH range of the sample.
-
Spectrofluorometer with excitation and emission wavelength control.
-
Cuvettes suitable for fluorescence measurements.
-
Micropipettes and tips.
-
Deionized water.
Protocol:
-
Preparation of F-CM Stock Solution:
-
Dissolve a known amount of F-CM in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 1-10 mM). Store the stock solution protected from light at -20°C.
-
-
Preparation of Working Solutions:
-
Dilute the F-CM stock solution in the buffer solutions of known pH to a final concentration that gives a stable and measurable fluorescence signal (typically in the nanomolar to low micromolar range). The optimal concentration should be determined empirically to avoid inner filter effects.
-
-
Calibration Curve Generation:
-
Measure the fluorescence intensity of the F-CM working solutions at each known pH.
-
Set the spectrofluorometer to the optimal excitation and emission wavelengths for F-CM (e.g., λex = 458 nm, λem = 520 nm, but these should be optimized for your specific conditions and instrument).
-
Record the fluorescence intensity for each pH standard.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
-
Sample Measurement:
-
Add the F-CM stock solution to your experimental sample to the same final concentration used for the calibration curve.
-
Incubate the sample to allow for equilibration.
-
Measure the fluorescence intensity of the sample using the same instrument settings as for the calibration.
-
-
pH Determination:
-
Use the calibration curve to determine the pH of your sample based on its measured fluorescence intensity.
-
Visualizations
Caption: Core mechanism of fluorescence for this compound.
Caption: pH-dependent equilibrium of this compound.
Caption: Workflow for pH determination using this compound.
Conclusion
This compound is a valuable fluorescent probe with significant potential for applications requiring pH sensing. Its fluorescence mechanism is rooted in the photophysics of its fluorescein core, with its utility as a pH indicator governed by the protonation state of its carboxymethyl group. While a comprehensive set of quantitative photophysical parameters for F-CM in aqueous media is yet to be fully established, the principles outlined in this guide, drawn from the well-understood behavior of fluorescein and its derivatives, provide a strong foundation for its effective use in research and development. Further characterization of F-CM's specific properties will undoubtedly enhance its application in a wide range of scientific disciplines.
References
An In-Depth Technical Guide to the Synthesis of O'-(Carboxymethyl)fluoresceinamide NHS Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of O'-(Carboxymethyl)fluoresceinamide N-hydroxysuccinimide (NHS) ester, a valuable fluorescent probe for labeling biomolecules. This document details the synthetic pathway, experimental protocols, and potential applications, with a focus on providing actionable information for laboratory professionals.
Introduction
This compound NHS ester is an amine-reactive fluorescent dye that covalently attaches to primary and secondary amines on biomolecules such as proteins, peptides, and nucleic acids. The fluorescein (B123965) core provides excellent photophysical properties, including strong absorption and high quantum yield, making it a popular choice for various fluorescence-based assays. The carboxymethylamide linker introduces a spacer between the fluorophore and the target molecule, which can help to minimize quenching and steric hindrance. The N-hydroxysuccinimide ester is a highly efficient functional group for reaction with amines under mild conditions, forming a stable amide bond.
This guide outlines a plausible and robust multi-step synthesis for this derivative, starting from readily available precursors.
Synthetic Pathway
The synthesis of this compound NHS ester can be accomplished through a three-step process:
-
Synthesis of 5-Aminofluorescein (B15267): This initial step involves the condensation of 4-nitrophthalic acid with resorcinol (B1680541) to form 5-nitrofluorescein, followed by the reduction of the nitro group to an amine.
-
Carboxymethylation of 5-Aminofluorescein: The amino group of 5-aminofluorescein is then reacted with an appropriate reagent, such as chloroacetyl chloride followed by hydrolysis, or iodoacetic acid, to introduce a carboxymethyl group.
-
Activation to the NHS Ester: Finally, the carboxylic acid of the this compound is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent to yield the desired amine-reactive NHS ester.
Caption: Synthetic pathway for this compound NHS ester.
Experimental Protocols
Synthesis of 5-Aminofluorescein
This protocol is adapted from established methods for the synthesis of aminofluoresceins[1][2].
Step 1: Synthesis of 5(6)-Nitrofluorescein
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-nitrophthalic acid (1 molar equivalent) and resorcinol (2 molar equivalents)[1].
-
Catalyst Addition: Carefully add concentrated sulfuric acid or orthophosphoric acid as a catalyst and dehydrating agent[1].
-
Heating: Heat the reaction mixture to 135°C and maintain this temperature for approximately 3.5 hours with continuous stirring[1].
-
Work-up: After cooling, pour the reaction mixture into a large volume of water to precipitate the crude 5(6)-nitrofluorescein.
-
Purification: The isomers can be separated at a later stage, or the mixture can be carried forward to the next step.
Step 2: Reduction of 5(6)-Nitrofluorescein to 5(6)-Aminofluorescein
-
Dissolution: Suspend the crude 5(6)-nitrofluorescein in an aqueous solution of sodium sulfide (B99878) or sodium hydrosulfite[1].
-
Heating: Heat the mixture to reflux for several hours until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
Precipitation: Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the 5(6)-aminofluorescein[1].
-
Purification: The crude product can be purified by recrystallization to yield the desired aminofluorescein. A reported yield for 5-aminofluorescein is approximately 70%[1].
Synthesis of this compound
This protocol is a general method based on standard N-acylation procedures[3][4][5].
-
Reaction Setup: Dissolve 5-aminofluorescein (1 molar equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA) (2-3 molar equivalents), to the solution.
-
Acylation: Cool the mixture in an ice bath and add a solution of chloroacetyl chloride (1.1 molar equivalents) in the same solvent dropwise with stirring[3][4].
-
Hydrolysis: After the acylation is complete, the intermediate chloroacetamide can be hydrolyzed to the carboxylic acid by heating with a mild aqueous base, followed by acidification to precipitate the product. Alternatively, direct carboxymethylation can be attempted by reacting 5-aminofluorescein with iodoacetic acid in the presence of a base.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Synthesis of this compound NHS Ester
This protocol is based on well-established procedures for the synthesis of NHS esters[6][7][8][9].
-
Reaction Setup: Dissolve this compound (1 molar equivalent) and N-hydroxysuccinimide (NHS) (1.2 molar equivalents) in anhydrous DMF or dichloromethane (B109758) (DCM).
-
Coupling Agent Addition: Add a solution of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1.2 molar equivalents), to the reaction mixture at 0°C[6].
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by TLC.
-
Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the this compound NHS ester.
Quantitative Data Summary
The following table summarizes the expected reagents, molar ratios, and approximate yields for the synthesis of this compound NHS ester. Please note that yields for the carboxymethylation and NHS ester activation steps are estimates based on similar reactions and may require optimization.
| Step | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Approximate Yield (%) |
| 1. Synthesis of 5-Nitrofluorescein | 4-Nitrophthalic Acid | Resorcinol, H₂SO₄ | 1 : 2 : catalytic | None | ~90[1] |
| 2. Reduction to 5-Aminofluorescein | 5-Nitrofluorescein | Na₂S or Na₂S₂O₄ | Excess | Water | ~70[1] |
| 3. Carboxymethylation | 5-Aminofluorescein | Chloroacetyl Chloride, Base | 1 : 1.1 : 2-3 | DMF/THF | 60-80 (estimated) |
| 4. NHS Ester Activation | This compound | NHS, DCC/DIC | 1 : 1.2 : 1.2 | DMF/DCM | 70-90 (estimated) |
Application: Fluorescence Polarization Immunoassay (FPIA)
This compound NHS ester is an excellent tool for preparing fluorescently labeled antigens or antibodies for use in Fluorescence Polarization Immunoassays (FPIA). FPIA is a homogeneous assay technique used to quantify antigens or antibodies in a sample[10]. The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule[11][12][13][14][15][16][17].
Caption: Experimental workflow for a competitive Fluorescence Polarization Immunoassay.
Experimental Protocol: Competitive FPIA
-
Preparation of Reagents:
-
Fluorescent Tracer: Synthesize the this compound NHS ester as described above and conjugate it to the antigen of interest. Purify the tracer to remove any unconjugated dye.
-
Antibody Solution: Prepare a solution of the specific antibody at a concentration that results in a significant polarization value when bound to the tracer.
-
Sample/Standard: Prepare a series of standards with known concentrations of the unlabeled antigen and the unknown samples.
-
-
Assay Procedure:
-
In a microplate, add a fixed amount of the fluorescent tracer and the antibody solution to each well.
-
Add varying concentrations of the standard or the unknown sample to the wells.
-
Incubate the plate at room temperature for a set period to allow the binding reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Plot a standard curve of fluorescence polarization versus the concentration of the unlabeled antigen.
-
Determine the concentration of the antigen in the unknown samples by interpolating their fluorescence polarization values on the standard curve.
-
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound NHS ester, a versatile fluorescent probe. By following the outlined synthetic pathway and experimental protocols, researchers can produce this valuable reagent for a wide range of applications in drug discovery and life sciences research, including its use in sensitive and homogeneous fluorescence polarization immunoassays. The provided quantitative data and experimental workflows serve as a practical resource for the successful implementation of these methods in a laboratory setting.
References
- 1. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]
- 2. iscientific.org [iscientific.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 6. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. theeducationmagazine.com [theeducationmagazine.com]
A Technical Guide to O'-(Carboxymethyl)fluoresceinamide and Carboxyfluorescein: A Comparative Analysis for Researchers and Drug Development Professionals
Abstract
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of a wide array of molecular and cellular processes. Among the vast portfolio of available fluorophores, fluorescein (B123965) and its derivatives remain a popular choice due to their bright green emission, high quantum yields, and versatile chemistry. This in-depth technical guide provides a comprehensive comparison of two key fluorescein derivatives: O'-(Carboxymethyl)fluoresceinamide (CMF) and Carboxyfluorescein (CF).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the applications, quantitative properties, and experimental considerations for both molecules. We present a side-by-side comparison of their spectral properties, chemical reactivity, and suitability for various bioanalytical techniques. Detailed experimental protocols for common applications, including protein labeling and cell proliferation assays, are provided. Furthermore, this guide includes visualizations of key chemical structures, reaction mechanisms, and experimental workflows using the DOT language for clear and concise representation.
Introduction
Fluorescein, first synthesized in 1871, has become a foundational fluorophore in life sciences. Its utility stems from its strong absorption of blue light and subsequent emission of bright green fluorescence. However, the parent molecule has limitations, including pH sensitivity and a propensity for photobleaching. To address these and to enable covalent attachment to biomolecules, a wide range of derivatives have been synthesized.
This compound (CMF) and Carboxyfluorescein (CF) are two such derivatives that offer distinct advantages for specific applications. CMF, with its carboxymethyl and amide functionalities, presents unique opportunities for conjugation and use in fluorescence polarization assays. CF, and particularly its succinimidyl ester (SE) and diacetate succinimidyl ester (CFDA-SE) forms, is a well-established reagent for labeling proteins and tracking cell proliferation.
This guide aims to provide a clear and detailed comparison of these two important fluorescent probes to aid researchers in selecting the optimal tool for their experimental needs.
This compound (CMF): Properties and Applications
This compound is a derivative of fluorescein that incorporates both a carboxymethyl ether group and a primary amide. This unique combination of functional groups influences its chemical reactivity and potential applications.
Chemical Structure and Properties
The chemical structure of CMF allows for different conjugation strategies compared to carboxyfluorescein. The carboxylic acid of the carboxymethyl group can be activated for coupling to primary amines, while the amide group is generally stable.
Figure 1: Chemical structure of this compound.
Quantitative Data
Quantitative data for CMF is less prevalent in the scientific literature compared to CF. The available information is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₉NO₆ | [1] |
| Molecular Weight | 417.41 g/mol | [1] |
| CAS Number | 442151-50-0 | [1] |
| Excitation Maximum (λex) | 458 nm (in methanol) | [1] |
| Emission Maximum (λem) | 520 nm (in methanol) | [1] |
| Purity | ≥97.0% (HPCE) | [1] |
Table 1: Quantitative Properties of this compound (CMF)
Potential Applications
Based on its structure, CMF is a suitable candidate for applications where the fluorophore needs to be conjugated via its carboxylic acid group, leaving the amide functionality intact.
-
Fluorescence Polarization (FP) Assays: The structure of CMF may make it a useful tracer in FP assays. In FP, a small fluorescent molecule is excited with polarized light. When the tracer is unbound, it tumbles rapidly in solution, leading to depolarization of the emitted light. Upon binding to a larger molecule (e.g., a protein), its tumbling is slowed, and the emitted light remains more polarized. The carboxymethyl group allows for conjugation to biomolecules, and the overall size and shape of CMF are suitable for a tracer molecule.
Figure 2: Principle of a fluorescence polarization assay using a small fluorescent tracer like CMF.
-
Biomolecule Labeling: The carboxylic acid group of CMF can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester. This allows for the covalent labeling of proteins, peptides, and other amine-containing biomolecules.
Experimental Protocol: General Carbodiimide-Mediated Labeling of a Protein with CMF
This protocol provides a general workflow for conjugating CMF to a protein via its carboxyl group. Optimization will be required for specific proteins and applications.
Materials:
-
This compound (CMF)
-
Protein to be labeled in an amine-free buffer (e.g., MES or PBS, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Reagents:
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
Prepare a stock solution of CMF in a suitable organic solvent like DMSO.
-
-
Activate CMF:
-
Add a molar excess of EDC and NHS to the CMF solution. The exact molar ratios should be optimized.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated CMF solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the activated CMF over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted CMF and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of CMF (around 458 nm).
-
Figure 3: General workflow for labeling a protein with this compound.
Carboxyfluorescein (CF): Properties and Applications
Carboxyfluorescein is one of the most widely used fluorescein derivatives. It is commercially available as a mixture of two isomers, 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein, often denoted as 5(6)-FAM.[2] The carboxylic acid group provides a convenient handle for covalent attachment to biomolecules.
Chemical Structure and Properties
The key feature of CF is the carboxylic acid group attached to the fluorescein core. This group can be activated to react with primary amines, making it ideal for labeling proteins and other molecules.
Figure 4: Chemical structure of 6-Carboxyfluorescein, one of the isomers in the common 5(6)-FAM mixture.
Quantitative Data
Extensive quantitative data is available for carboxyfluorescein and its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂O₇ | [2] |
| Molecular Weight | 376.32 g/mol | [2] |
| CAS Number | 3301-79-9 (6-FAM) | [2] |
| Excitation Maximum (λex) | 495 nm | [2] |
| Emission Maximum (λem) | 517 nm | [2] |
| Quantum Yield (Φ) | ~0.925 (in 0.1 M NaOH) | [3] |
| pKa | ~6.4 | [4] |
Table 2: Quantitative Properties of Carboxyfluorescein (CF)
Common Derivatives and Their Applications
The carboxylic acid of CF is often derivatized to create more reactive forms for specific applications.
-
Carboxyfluorescein Succinimidyl Ester (CFSE): The succinimidyl ester of CF is a highly reactive compound that readily forms stable amide bonds with primary amines on proteins and other biomolecules.[5][6]
-
Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE): This is a cell-permeable version of CFSE. The acetate (B1210297) groups make the molecule non-fluorescent and able to cross cell membranes. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the fluorescent and reactive CFSE inside.[7][8][9][10][11] This makes CFDA-SE an excellent tool for tracking cell proliferation, as the dye is distributed equally between daughter cells with each division, leading to a stepwise halving of fluorescence intensity.[9]
Experimental Protocol: Cell Proliferation Assay using CFDA-SE
This protocol describes a general method for labeling cells with CFDA-SE to monitor their proliferation by flow cytometry.
Materials:
-
Cells in suspension
-
Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium (e.g., RPMI with 10% FBS)
Procedure:
-
Prepare CFDA-SE Stock Solution:
-
Prepare a 1-5 mM stock solution of CFDA-SE in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[7]
-
-
Prepare Cell Suspension:
-
Wash cells and resuspend them in PBS or HBSS at a concentration of 1-10 x 10⁶ cells/mL.[12]
-
-
Cell Labeling:
-
Wash Cells:
-
Quench the labeling reaction by adding 5-10 volumes of cold complete culture medium. The serum proteins will react with any unbound CFDA-SE.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells two to three times with complete culture medium to remove any remaining unbound dye.[7]
-
-
Cell Culture and Analysis:
-
Resuspend the labeled cells in complete culture medium and culture under desired experimental conditions.
-
At various time points, harvest the cells and analyze their fluorescence intensity by flow cytometry. Each peak of halved fluorescence intensity represents a cell division.[9]
-
Figure 5: Mechanism and workflow of a CFDA-SE cell proliferation assay.
Comparative Analysis: CMF vs. CF
While both CMF and CF are valuable fluorescent probes, their distinct chemical structures lead to different strengths and applications.
| Feature | This compound (CMF) | Carboxyfluorescein (CF) and its Esters |
| Reactive Group for Conjugation | Carboxylic acid of the carboxymethyl group | Carboxylic acid (activated as NHS/succinimidyl ester) |
| Primary Applications | Potentially fluorescence polarization assays, biomolecule labeling | Protein and nucleic acid labeling, cell proliferation and tracking assays |
| Cell Permeability | Likely low due to charged carboxyl group | Low for CF; high for CFDA-SE |
| Excitation/Emission Maxima | ~458 nm / ~520 nm (in methanol) | ~495 nm / ~517 nm |
| Quantum Yield | Not widely reported | High (~0.925) |
| pH Sensitivity | Expected to be pH-sensitive | Well-characterized pH sensitivity (pKa ~6.4) |
Table 3: Comparative Summary of CMF and CF
Conclusion
This compound and Carboxyfluorescein are two important derivatives of fluorescein, each with a unique set of properties and applications. Carboxyfluorescein, particularly in its succinimidyl ester forms (CFSE and CFDA-SE), is a well-established and extensively characterized tool for labeling biomolecules and tracking cell proliferation. Its high quantum yield and well-understood chemistry make it a reliable choice for a wide range of biological experiments.
This compound is a less characterized but promising fluorophore. Its distinct structure suggests potential utility in applications such as fluorescence polarization assays, where its size and conjugation chemistry may be advantageous. Further research into the quantitative properties and applications of CMF is warranted to fully explore its potential as a bioanalytical tool.
Researchers and drug development professionals should carefully consider the specific requirements of their experiments when choosing between these two fluorescent probes. For well-established applications like cell proliferation tracking, CFDA-SE remains the gold standard. For novel assay development, particularly in the realm of fluorescence polarization, CMF may offer new possibilities. This guide provides the foundational knowledge and experimental protocols to aid in this selection process and to facilitate the successful application of these versatile fluorescent molecules.
References
- 1. O′-(Carboxymethyl)fluoresceinamide BioReagent, suitable for fluorescence, ≥97.0% (HPCE) | 442151-50-0 [sigmaaldrich.com]
- 2. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. bio-rad.com [bio-rad.com]
- 12. cytologicsbio.com [cytologicsbio.com]
Methodological & Application
Application Notes: O'-(Carboxymethyl)fluoresceinamide Protein Labeling Protocol
This document provides a comprehensive, step-by-step protocol for the covalent labeling of proteins using O'-(Carboxymethyl)fluoresceinamide, activated as a succinimidyl ester (SE). This method is widely applicable to various proteins, including antibodies, for use in fluorescence-based assays.
Principle of the Reaction
This compound succinimidyl ester is an amine-reactive fluorescent reagent. The succinimidyl ester (also known as NHS ester) moiety reacts specifically and efficiently with primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues, to form a highly stable amide bond.[1][2][3] The reaction is favored under slightly alkaline conditions (pH 7-9), where the primary amino groups are deprotonated and thus more nucleophilic.[1][2][4]
Experimental Workflow Diagram
The protein labeling process follows a logical sequence of preparation, reaction, purification, and analysis.
Caption: A step-by-step workflow for fluorescent protein labeling.
Quantitative Data and Reaction Parameters
The following table summarizes the key quantitative parameters for a successful protein labeling experiment.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Protein Concentration | 2 - 10 mg/mL | Labeling efficiency is significantly reduced at concentrations below 2 mg/mL. | [5][6][7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 50mM Borate | Must be free of primary amines (e.g., Tris, glycine). | [2][5][8] |
| Reaction pH | 8.3 - 9.5 | Ensures primary amines are deprotonated for efficient reaction. | [1][4][9] |
| Molar Dye:Protein Ratio | 10:1 to 20:1 for Antibodies | This ratio should be optimized for other proteins to achieve the desired Degree of Labeling (DOL). | [2][8] |
| Incubation Time | 1 hour at Room Temperature | Alternatively, 2 hours on ice or overnight at 4°C can be used. | [2][4][5] |
| Fluorescein Absorbance Max (λmax) | ~494 nm | Wavelength for measuring dye concentration. | [6] |
| Fluorescein Extinction Coefficient (ε_dye) | ~71,000 M⁻¹cm⁻¹ at λmax | Used to calculate the molar concentration of the bound dye. | [5] |
| IgG Extinction Coefficient (ε_prot) | ~203,000 M⁻¹cm⁻¹ at 280 nm | Used to calculate the molar concentration of the protein. | [5] |
| Fluorescein Correction Factor (CF₂₈₀) | ~0.11 | Corrects for the dye's absorbance contribution at 280 nm. | [5] |
| Storage Conditions | 4°C (short-term) or ≤ -20°C (long-term) | Always protect from light. Avoid repeated freeze-thaw cycles. | [1][5][6] |
Detailed Experimental Protocol
-
Ensure Appropriate Buffer: The protein must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the labeling reaction.[1][5][6] If necessary, exchange the buffer to Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate, pH 8.3, using dialysis or a desalting column.[2][5][6]
-
Adjust Protein Concentration: Adjust the final protein concentration to 2-10 mg/mL for optimal labeling efficiency.[6][7]
-
Equilibrate Dye Vial: Before opening, allow the vial of this compound, SE to warm to room temperature to prevent moisture condensation.[2]
-
Dissolve Dye: Prepare the dye stock solution immediately before use by dissolving the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[1][8][10] The NHS ester is susceptible to hydrolysis and should not be stored in solution.[2]
-
Adjust Reaction pH: If the protein is in a neutral buffer like PBS, add 1/10th of the protein solution volume of 1 M sodium bicarbonate to raise the pH to approximately 8.3.[5]
-
Combine Reagents: Add the calculated amount of the dye stock solution to the protein solution while gently stirring. A 15- to 20-fold molar excess of dye is a good starting point for antibodies.[2]
-
Incubate: Protect the reaction mixture from light and incubate for 1 hour at room temperature with continuous, gentle agitation.[2][5][8]
-
Remove Unreacted Dye: It is critical to separate the labeled protein from the unreacted fluorescent dye for accurate downstream applications and characterization.[2][5]
-
Gel Filtration: The most common method is to use a desalting or gel filtration column (e.g., Sephadex G-25). Equilibrate the column with your desired storage buffer (e.g., PBS). The larger protein-dye conjugate will elute in the void volume, separated from the smaller free dye molecules.[5]
-
Dialysis: Alternatively, the reaction mixture can be dialyzed against PBS overnight at 4°C with at least two buffer changes to remove the free dye.[11]
-
Measure Absorbance: Dilute the purified conjugate in a suitable buffer and measure its absorbance at 280 nm (for protein) and 494 nm (for fluorescein) using a spectrophotometer.[2][6]
-
Calculate the Degree of Labeling (DOL):
-
First, calculate the concentration of the protein: Protein Conc. (M) = [A₂₈₀ - (A₄₉₄ × CF₂₈₀)] / ε_prot
-
Next, calculate the concentration of the dye: Dye Conc. (M) = A₄₉₄ / ε_dye
-
Finally, determine the DOL: DOL = (Moles of Dye) / (Moles of Protein)
-
-
Storage: Store the final conjugate at 4°C for short-term use or at -20°C for long-term storage.[5][6] It is recommended to add a stabilizer like Bovine Serum Albumin (BSA) to a final concentration of 1-10 mg/mL and a preservative like sodium azide (B81097) (0.02% final concentration).[2][5][6] Protect from light and avoid repeated freeze-thaw cycles by storing in single-use aliquots.[6]
References
- 1. ulab360.com [ulab360.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. abpbio.com [abpbio.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biotium.com [biotium.com]
- 11. Fluorescein labeling of proteins - 每日生物评论 [bio-review.com]
O'-(Carboxymethyl)fluoresceinamide Conjugation to Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O'-(Carboxymethyl)fluoresceinamide (CMF) is a derivative of the widely used fluorescent dye, fluorescein (B123965). The carboxymethyl group can be activated to form an N-hydroxysuccinimide (NHS) ester, creating a highly efficient reagent for covalently labeling primary amines (-NH₂) on biomolecules such as proteins, peptides, and amine-modified nucleic acids. This conjugation results in a stable amide bond, linking the fluorescein fluorophore to the target molecule. The resulting fluorescently labeled biomolecules are invaluable tools for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, immunofluorescence assays, and fluorescence resonance energy transfer (FRET) studies.[1][2]
This document provides detailed application notes and experimental protocols for the conjugation of this compound NHS ester to primary amines.
Principle of Conjugation
The conjugation of this compound-NHS ester to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][4] The reaction is typically carried out in a buffer with a slightly alkaline pH (pH 7.2-9.0), which deprotonates the primary amino groups, thereby increasing their nucleophilicity.[5]
Key Applications
Fluorescently labeled biomolecules generated by conjugation with this compound are utilized in a variety of research areas:
-
Fluorescence Microscopy: Visualization and localization of proteins and other molecules within cells and tissues.[6]
-
Flow Cytometry: High-throughput analysis and sorting of cells based on the presence of fluorescently labeled cell surface or intracellular markers.
-
Immunoassays: Development of sensitive detection methods such as fluorescent enzyme-linked immunosorbent assays (ELISAs).
-
Protein-Protein Interaction Studies: Use in techniques like FRET to study the proximity and interaction of biomolecules.
-
Drug Development: Tracking the cellular uptake and distribution of therapeutic proteins or peptides.
Data Presentation
Photophysical Properties
The resulting CMF-conjugate exhibits the characteristic spectral properties of fluorescein.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [7] |
| Emission Maximum (λem) | ~518 nm | [7] |
| Molar Extinction Coefficient (ε) at λex | ~70,000 cm⁻¹M⁻¹ | [8] |
Degree of Labeling (DOL) Optimization
The degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each protein molecule, is a critical parameter. Optimal DOL provides a bright signal without causing self-quenching or compromising the biological activity of the labeled molecule. The DOL can be controlled by varying the molar ratio of the CMF-NHS ester to the protein during the conjugation reaction. It is recommended to perform trial conjugations at different molar ratios to determine the optimal DOL for a specific application.
| Molar Ratio (Dye:Protein) | Expected Degree of Labeling (DOL) | Notes |
| 5:1 | Low | May be suitable for sensitive proteins where function is a primary concern. |
| 10:1 | Medium | A good starting point for many applications. |
| 20:1 | High | May lead to brighter conjugates but increases the risk of self-quenching and protein inactivation. |
Note: The optimal DOL should be determined empirically for each specific protein and application.
Experimental Protocols
Materials and Reagents
-
This compound, N-hydroxysuccinimide ester (CMF-NHS ester)
-
Protein or other amine-containing molecule to be labeled
-
Amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or 50 mM borate (B1201080) buffer, pH 8.5)[3][9]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]
-
Purification resin (e.g., Sephadex G-25) for gel filtration or a spin desalting column[10][11]
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol 1: Conjugation of CMF-NHS Ester to a Protein
This protocol is a general guideline for labeling proteins with CMF-NHS ester. The amounts and volumes can be scaled as needed.
-
Prepare the Protein Solution:
-
Prepare the CMF-NHS Ester Stock Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the CMF-NHS ester solution to achieve the desired molar ratio of dye to protein. A 10- to 20-fold molar excess of the dye is a good starting point for antibodies.[3]
-
While gently stirring, add the CMF-NHS ester solution dropwise to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[12]
-
-
Purify the Conjugate:
-
Separate the CMF-labeled protein from the unreacted dye and N-hydroxysuccinimide byproduct using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.[10]
-
Equilibrate the column with PBS, pH 7.4.
-
Apply the reaction mixture to the column and collect the fractions. The first colored fraction to elute will be the labeled protein.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling (see Protocol 2).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Adding a cryoprotectant like glycerol (B35011) and a stabilizing protein like bovine serum albumin (BSA) is recommended.[7]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is calculated from the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the fluorescein dye (~494 nm).
-
Measure Absorbance:
-
Measure the absorbance of the purified CMF-protein conjugate solution at 280 nm (A₂₈₀) and ~494 nm (Aₘₐₓ) using a spectrophotometer.
-
-
Calculate the Degree of Labeling (DOL):
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance of the conjugate at the maximum absorption of the dye (~494 nm).
-
CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, this is typically around 0.30-0.35).[12]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).
-
-
The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / ε_dye where:
-
ε_dye is the molar extinction coefficient of the fluorescein dye at its Aₘₐₓ (~70,000 M⁻¹cm⁻¹).[8]
-
-
The Degree of Labeling is then calculated as the molar ratio: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Chemical Reaction Pathway
References
- 1. Protein purification and fluorescent labeling [bio-protocol.org]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. abpbio.com [abpbio.com]
Application Notes and Protocols for O'-(Carboxymethyl)fluoresceinamide in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
O'-(Carboxymethyl)fluoresceinamide is a derivative of the widely used fluorescein (B123965) fluorophore. In its carboxylated form, it is not reactive towards biomolecules. However, when the carboxyl group is activated, typically as an N-hydroxysuccinimide (NHS) ester, it becomes an amine-reactive fluorescent probe. This activated form can be covalently conjugated to primary amines on proteins, such as antibodies, making it a valuable tool for immunofluorescence (IF) applications. Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific antigens within cells and tissues.
These application notes provide a comprehensive guide to using this compound N-hydroxysuccinimide (NHS) ester for the preparation of fluorescently labeled antibodies and their subsequent use in immunofluorescence staining of cultured cells.
Physicochemical and Fluorescent Properties
A summary of the key properties of this compound is presented below. It is important to note that while the basic spectral properties are available, detailed quantitative performance data such as quantum yield and photostability for this specific derivative are not widely published, which can impact experimental design and comparison with other fluorophores.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₅NO₉ (for the NHS ester) | [1] |
| Molecular Weight | 473.39 g/mol (for the NHS ester) | [1] |
| Excitation Wavelength (λex) | ~492 nm | [1] |
| Emission Wavelength (λem) | ~517 nm | [1] |
| Appearance | Solid | [1] |
| Reactivity | The NHS ester is reactive towards primary amines. | [2][3] |
Experimental Protocols
Protocol 1: Conjugation of this compound NHS Ester to an Antibody
This protocol describes the general procedure for labeling an antibody with an amine-reactive fluorescent dye. The molar ratio of dye to antibody may need to be optimized to achieve the desired degree of labeling.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
This compound N-hydroxysuccinimide (NHS) ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS) with 0.1% sodium azide (B81097) and a protein stabilizer like BSA
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 1-2 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS first.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring, add the dissolved dye to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the first colored fraction, which contains the fluorescently labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~492 nm (for the fluorescein).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C.
-
Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for staining intracellular antigens in cultured cells grown on coverslips using a primary antibody and a fluorescently labeled secondary antibody. This can be adapted for use with a directly conjugated primary antibody.
Materials:
-
Cultured cells on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS
-
Primary Antibody (unlabeled)
-
Fluorescently Labeled Secondary Antibody (conjugated to this compound)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with Permeabilization Solution for 10 minutes.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for fluorescein (excitation ~492 nm, emission ~517 nm) and the counterstain.
-
Troubleshooting
Common issues in immunofluorescence staining and their potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low protein expression- Inactive primary/secondary antibody- Incorrect antibody dilution- Photobleaching | - Confirm protein expression by another method (e.g., Western Blot).- Use a new batch of antibody.- Titrate the antibody to find the optimal concentration.- Use an antifade mounting medium and minimize light exposure.[5][6] |
| High Background | - Too high antibody concentration- Insufficient blocking- Inadequate washing- Non-specific secondary antibody binding | - Reduce the concentration of the primary and/or secondary antibody.[7][8][9]- Increase blocking time or try a different blocking agent.[7][9]- Increase the number and duration of wash steps.[8]- Use a secondary antibody raised against the host species of the primary antibody.[9] |
| Non-specific Staining | - Primary antibody cross-reactivity- Aggregated antibodies | - Use a more specific primary antibody or include appropriate controls (e.g., isotype control).- Centrifuge the antibody solutions before use to pellet aggregates.[6] |
Concluding Remarks
This compound, when activated as an NHS ester, serves as a reliable green-emitting fluorescent probe for labeling antibodies for immunofluorescence applications. While it shares spectral similarities with the traditional fluorescein isothiocyanate (FITC), the resulting carboxyamide bond is more resistant to hydrolysis.[1] Researchers should carefully optimize antibody conjugation and staining protocols to achieve the best signal-to-noise ratio for their specific application. The inclusion of proper controls is essential for the accurate interpretation of immunofluorescence data.
References
- 1. 6-Carboxyfluorescein N-hydroxysuccinimide ester | Abcam [abcam.com]
- 2. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. ibidi.com [ibidi.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. stjohnslabs.com [stjohnslabs.com]
Application Notes and Protocols: O'-(Carboxymethyl)fluoresceinamide Maleimide for Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
O'-(Carboxymethyl)fluoresceinamide maleimide (B117702) is a thiol-reactive fluorescent probe widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules.[1] The maleimide group exhibits high selectivity for the sulfhydryl group of cysteine residues, forming a stable thioether bond under mild pH conditions.[2][3][4] This specific and efficient conjugation chemistry makes it an invaluable tool for introducing a fluorescent label for detection and quantification in various applications, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence polarization assays.[1][5]
The fluorescein (B123965) moiety of the molecule is a well-characterized fluorophore with excitation and emission maxima around 494 nm and 518 nm, respectively, making it compatible with standard fluorescence detection instrumentation.[3]
Chemical Principle
The conjugation of this compound maleimide to a thiol-containing molecule, such as a protein with cysteine residues, proceeds via a Michael addition reaction. The maleimide group acts as an electrophile and reacts with the nucleophilic thiol group of a cysteine residue to form a stable, covalent thioether linkage.[4] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[3][4] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[3][4] Above pH 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide can also occur.[3]
References
O'-(Carboxymethyl)fluoresceinamide in FRET-Based Assays: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful and widely adopted technique for studying molecular interactions, enzymatic activities, and conformational changes in biological systems. The sensitivity of FRET to nanometer-scale distances makes it an invaluable tool in basic research and drug discovery. This document provides a detailed overview of the principles and theoretical applications of O'-(Carboxymethyl)fluoresceinamide in the design and implementation of FRET-based assays. While specific experimental data for this compound in FRET applications is not extensively documented in publicly available literature, this guide extrapolates from the known properties of fluorescein (B123965) derivatives to provide detailed hypothetical protocols and application notes.
This compound, a derivative of the widely used fluorophore fluorescein, possesses spectral properties that make it a suitable candidate as a FRET donor. Its excitation and emission maxima are typically around 490 nm and 520 nm, respectively. For FRET to occur, a suitable acceptor molecule with an absorption spectrum that overlaps with the emission spectrum of this compound is required.
Principle of FRET-Based Assays
FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers energy to a proximal acceptor molecule. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to small changes in their proximity (typically within 1-10 nm).
In a typical FRET-based enzymatic assay, a substrate is labeled with a FRET pair (a donor and an acceptor). When the substrate is intact, the donor and acceptor are in close proximity, resulting in efficient FRET and quenching of the donor's fluorescence. Upon enzymatic cleavage of the substrate, the donor and acceptor are separated, leading to a decrease in FRET and a subsequent increase in the donor's fluorescence emission. This change in fluorescence intensity can be monitored over time to determine enzyme activity.
Potential Applications in FRET-Based Assays
Given its spectral characteristics, this compound can be theoretically applied in various FRET-based assays, particularly in the field of enzymology and cellular imaging.
Protease Activity Assays
Proteases play crucial roles in numerous physiological and pathological processes, making them important drug targets. FRET-based assays offer a continuous and sensitive method for monitoring protease activity.
Hypothetical FRET Pair:
-
Donor: this compound
-
Acceptor (Quencher): A non-fluorescent quencher whose absorption spectrum overlaps with the emission of fluorescein, such as Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid).
A peptide substrate containing the specific recognition sequence for a target protease can be synthesized with this compound on one side of the cleavage site and Dabcyl on the other.
Kinase Activity Assays
Kinases are another important class of enzymes involved in cell signaling. FRET-based biosensors can be designed to report on kinase activity by detecting the phosphorylation of a substrate peptide.
Design of a Kinase Biosensor: A genetically encoded or synthetic biosensor could be designed with a kinase substrate peptide flanked by this compound and a suitable acceptor. Upon phosphorylation, a conformational change in the biosensor would alter the distance between the FRET pair, leading to a change in FRET efficiency.
Nucleic Acid Hybridization Assays
FRET can be used to monitor the hybridization of complementary nucleic acid strands in real-time. A single-stranded DNA or RNA probe can be labeled with this compound at one end and a quencher at the other. In its unhybridized state, the probe exists in a random coil conformation, bringing the FRET pair into proximity and quenching the fluorescence. Upon hybridization to a target sequence, the probe becomes linear, separating the donor and quencher and restoring fluorescence.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the applications described above. These are based on standard FRET assay methodologies and would require optimization for specific experimental conditions.
Protocol 1: FRET-Based Protease Activity Assay
Objective: To measure the activity of a specific protease using a peptide substrate labeled with this compound and Dabcyl.
Materials:
-
Protease of interest
-
FRET peptide substrate: this compound-linker-cleavage sequence-linker-Dabcyl
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with necessary cofactors)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~520 nm)
Workflow Diagram:
Caption: Workflow for a FRET-based protease assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the protease in an appropriate buffer.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the desired volume of assay buffer to each well.
-
Add the protease solution to the wells. Include control wells with buffer only (no enzyme) and substrate only.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For inhibitor screening, compare the V₀ in the presence and absence of the inhibitor to calculate the percent inhibition.
-
Data Presentation (Hypothetical):
| Parameter | Value |
| Substrate Concentration | 10 µM |
| Enzyme Concentration | 10 nM |
| Km (Michaelis constant) | 5 µM |
| Vmax (Maximum velocity) | 100 RFU/min |
| IC50 (for an inhibitor) | 50 nM |
Signaling Pathway Visualization
The principle of the FRET-based protease assay can be visualized as a simple signaling pathway where the enzyme acts on the substrate, leading to a detectable signal.
Caption: Principle of a FRET-based protease assay.
Conclusion
This compound holds theoretical promise as a FRET donor for the development of various biochemical and cellular assays. Its spectral properties are well-suited for pairing with common quenchers like Dabcyl. The hypothetical protocols and diagrams provided here serve as a foundational guide for researchers and drug development professionals interested in designing and implementing novel FRET-based assays. Experimental validation and optimization will be crucial for translating these theoretical concepts into robust and reliable applications. Further research into the synthesis and characterization of this compound-labeled probes will be instrumental in unlocking their full potential in the field of FRET-based analysis.
Application Notes and Protocols for O'-(Carboxymethyl)fluoresceinamide Labeling of Antibodies in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of antibodies is a cornerstone technique in a wide array of immunoassays, enabling sensitive and specific detection of target analytes. O'-(Carboxymethyl)fluoresceinamide (CMF) is a derivative of the widely used fluorescein (B123965) fluorophore. It possesses a terminal carboxylic acid group, allowing for covalent conjugation to primary amines on antibodies through a stable amide bond. This is typically achieved using a two-step carbodiimide (B86325) crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][][4] This method provides a robust and controlled approach to antibody labeling, minimizing the potential for antibody inactivation that can occur with other labeling strategies.[5][6][7][8]
These application notes provide detailed protocols for the conjugation of this compound to antibodies and their subsequent use in common immunoassay formats. Quantitative data on the effects of labeling on antibody function are presented to guide optimization, and troubleshooting advice is provided to address common challenges.
Key Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [9] |
| Emission Maximum (λem) | ~518 nm | [9] |
| Reactive Group | Carboxylic Acid (-COOH) | N/A |
| Coupling Chemistry | EDC/NHS-mediated amidation | [1][2][][4] |
Experimental Protocols
Protocol 1: this compound (CMF) Antibody Conjugation
This protocol describes the covalent attachment of CMF to an antibody using EDC and Sulfo-NHS chemistry.
Materials:
-
Antibody (purified, in an amine-free buffer like PBS, pH 7.2-7.4)
-
This compound (CMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
Activation of CMF:
-
Dissolve CMF in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use. A typical starting molar excess is 2-5 fold of EDC and 5-10 fold of Sulfo-NHS over CMF.[2]
-
Add the desired molar excess of CMF stock solution to the EDC/Sulfo-NHS mixture.
-
Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.[]
-
-
Conjugation to Antibody:
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Remove unconjugated CMF and reaction byproducts by passing the solution through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the Degree of Labeling (DOL).
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.
Procedure:
-
Measure the absorbance of the purified CMF-antibody conjugate at 280 nm (A280) and 494 nm (A494) using a spectrophotometer.
-
Calculate the concentration of the antibody and the CMF using the following equations:
-
Protein Concentration (M) = [A280 - (A494 x CF)] / ε_protein
-
Where:
-
CF is the correction factor for the absorbance of CMF at 280 nm (typically ~0.3 for fluorescein).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
CMF Concentration (M) = A494 / ε_CMF
-
Where:
-
ε_CMF is the molar extinction coefficient of CMF at 494 nm (typically ~70,000 M⁻¹cm⁻¹ for fluorescein).
-
-
-
-
DOL = CMF Concentration (M) / Protein Concentration (M)
An optimal DOL for most applications is between 3 and 8. Higher DOLs can lead to signal quenching and reduced antibody affinity.[5][6][7][8]
Quantitative Data
The degree of labeling directly impacts the performance of the conjugated antibody in immunoassays. The following tables summarize the expected outcomes based on varying labeling ratios.
Table 1: Effect of Molar Feed Ratio of CMF on Degree of Labeling (DOL)
| Molar Feed Ratio (CMF:Antibody) | Expected DOL | Potential Impact on Antibody Function |
| 5:1 | 1 - 3 | Low signal intensity |
| 10:1 | 3 - 5 | Good balance of signal and functionality |
| 20:1 | 5 - 8 | Optimal signal for many applications |
| 40:1 | > 8 | Risk of reduced affinity and self-quenching |
Note: These are typical starting points and the optimal ratio may vary depending on the specific antibody and reaction conditions.[5][6][7][8]
Table 2: Impact of DOL on Immunoassay Performance (Kinetic ELISA Example)
| DOL | Relative Antibody Activity (%) | Signal-to-Noise Ratio | Comments |
| 2 | 90-100% | Low to Moderate | May be insufficient for detecting low abundance targets. |
| 4 | 70-85% | High | Often provides a good balance for sensitive detection.[5] |
| 7 | 50-70% | Very High | Increased signal but potential for higher background.[5] |
| 10 | < 50% | Variable | High risk of decreased affinity leading to reduced specificity.[5][6][7][8] |
Visualizations
Caption: Workflow for CMF antibody conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. bidmc.org [bidmc.org]
- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling [periodicos.capes.gov.br]
- 7. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence staining | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
How to reduce O'-(Carboxymethyl)fluoresceinamide background fluorescence.
Welcome to the technical support center for O'-(Carboxymethyl)fluoresceinamide (CMF) and other fluorescein-based dyes. This resource provides troubleshooting guides and answers to frequently asked questions to help you minimize background fluorescence and achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using CMF?
High background fluorescence can stem from several sources. The main categories are non-specific binding of the fluorescent conjugate and autofluorescence from the sample itself. Key causes include:
-
Excessive Probe/Antibody Concentration: Using too much fluorescently labeled antibody or CMF conjugate increases the likelihood of it binding to off-target sites.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the cells or tissue allows antibodies or the dye itself to adhere indiscriminately.
-
Inadequate Washing: Failure to thoroughly wash away unbound probes or antibodies after incubation steps is a common cause of high background.
-
Hydrophobic Interactions: Fluorescein (B123965) derivatives can be hydrophobic, causing them to bind non-specifically to lipids, proteins, and even plasticware.
-
Charge-Based Interactions: Fluorescein is a negatively charged fluorochrome, which can lead to its binding with positively charged molecules within the cell, such as eosinophil granule proteins.
-
Sample Autofluorescence: Endogenous molecules within the cells or tissue (e.g., collagen, elastin, lipofuscin, NADH) can fluoresce naturally, especially when excited by wavelengths in the blue-green spectrum.
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.
Q2: How can I distinguish between non-specific binding and true autofluorescence?
To identify the source of your background, run these essential controls:
-
Unstained Control: Image a sample that has gone through the entire preparation process (fixation, permeabilization) but has not been exposed to any fluorescent probe or antibodies. The fluorescence you observe here is endogenous autofluorescence.
-
Secondary Antibody Only Control (for immunofluorescence): Stain a sample with only the fluorescently labeled secondary antibody (no primary antibody). If you see a signal, it indicates that the secondary antibody is binding non-specifically.
Q3: My CMF is binding non-specifically. What is the first thing I should optimize?
The first and most common cause to address is the concentration of your fluorescent probe or antibody. Create a dilution series to find the optimal concentration that provides a strong specific signal without excessive background. This titration is a critical step for any new reagent or experimental setup.
Q4: Can the choice of blocking buffer make a difference?
Yes, the blocking step is crucial for preventing non-specific binding. The most common blocking agents are Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised. If using a goat anti-rabbit secondary antibody, for example, you would use normal goat serum. For general CMF applications, a high-purity, IgG-free BSA is often a good starting point.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving high background fluorescence.
Problem 1: High Background Across the Entire Sample
This issue is often related to the probe, blocking, or washing steps.
Logical Workflow for Troubleshooting High Background
Caption: A decision tree for troubleshooting high background fluorescence.
| Possible Cause | Recommended Solution |
| Probe/Antibody concentration too high | Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommendation and test several concentrations above and below it. |
| Insufficient blocking | Increase blocking time (e.g., from 30 minutes to 1 hour). Change your blocking agent (e.g., from 1% BSA to 5% normal goat serum). Ensure your BSA is high-purity and IgG-free. |
| Inadequate washing | Increase the number and duration of wash steps (e.g., from 3 washes of 5 minutes to 4 washes of 10 minutes). Add a non-ionic detergent like Tween-20 (0.05% - 0.5%) to your wash buffer to help remove non-specifically bound molecules. |
| Hydrophobic/Charge interactions | Include a detergent (e.g., 0.1% Triton X-100) in your blocking and antibody dilution buffers to minimize hydrophobic interactions. For charge-based issues, stronger blocking conditions with high concentrations of normal IgG may be required. |
| Drying out of the sample | Ensure the sample remains hydrated throughout the entire staining procedure. Use a humidified chamber for incubations. |
Problem 2: Punctate or Speckled Background (Autofluorescence)
This type of background is often caused by endogenous fluorescent molecules within the cell, such as lipofuscin, or by the fixative used.
| Source of Autofluorescence | Recommended Solution | Efficacy Comparison |
| Aldehyde Fixation | Treat samples with a quenching agent after fixation. A common method is incubation with Sodium Borohydride (NaBH₄). This reduces aldehyde groups to non-fluorescent hydroxyl groups. | Effective for fixation-induced background. May have mixed results on other sources. |
| Lipofuscin | Treat tissue sections with Sudan Black B (SBB) , a lipophilic dye that quenches fluorescence from lipid-rich structures like lipofuscin. | Highly effective for lipofuscin. Can sometimes introduce its own background in far-red channels. |
| General/Multiple Sources | Use a commercial quenching kit like TrueVIEW™ or TrueBlack™ . These are formulated to reduce autofluorescence from multiple sources, including collagen, elastin, and red blood cells. | Broadly effective. TrueBlack™ is particularly noted for reducing lipofuscin autofluorescence with minimal off-target background. |
| Choice of Fluorophore | If possible, switch to a fluorophore that emits in the red or far-red spectrum (e.g., >600 nm), as endogenous autofluorescence is typically strongest in the green and yellow regions. | This is a preventative measure and one of the most effective ways to avoid issues with autofluorescence. |
Quantitative Comparison of Autofluorescence Quenching Agents
| Method | Reduction in Autofluorescence (488 nm excitation) | Notes |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | 90% | Commercial kit. |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | 89% | Particularly effective for lipofuscin. |
| Sudan Black B | 82% | A widely used and effective "home-brew" solution. |
| Ammonia/Ethanol (B145695) | 65% | A less common but still viable method. |
| TrueVIEW™ Autofluorescence Quenching Kit | Not specified for 488nm, but effective for non-lipofuscin sources. | Targets collagen, elastin, red blood cells. |
| (Data synthesized from a comparative study on mouse adrenal cortex tissue presented by the University of Helsinki Wiki.) |
Key Experimental Protocols
Protocol 1: Standard Indirect Immunofluorescence
This protocol provides a general workflow for staining cultured cells.
Standard Immunofluorescence Workflow
Caption: A step-by-step workflow for a typical immunofluorescence experiment.
-
Sample Preparation: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Aspirate culture medium and wash cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times for 5 minutes each with PBS.
-
Permeabilization (for intracellular targets): If your target is intracellular, incubate the cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Wash three times with PBS. Incubate the cells in a blocking buffer (e.g., 1% BSA or 5% normal serum in PBS + 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibody in the antibody dilution buffer (e.g., 1% BSA in PBS-T) to its predetermined optimal concentration. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the primary antibody solution and wash three times for 5 minutes each with wash buffer (e.g., PBS + 0.05% Tween-20).
-
Secondary Antibody Incubation: Dilute your CMF-conjugated (or other fluorescently labeled) secondary antibody in the antibody dilution buffer. From this point on, protect the sample from light. Incubate for 1 hour at room temperature.
-
Final Washes: Aspirate the secondary antibody solution and wash three times for 5 minutes each with wash buffer, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges with clear nail polish.
-
Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets for fluorescein (Excitation max ~490 nm, Emission max ~520 nm).
Protocol 2: Quenching Autofluorescence with Sudan Black B (SBB)
This protocol is for treating tissue sections with high levels of lipofuscin autofluorescence. It is typically performed after the secondary antibody incubation and final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Rehydrate Sample: If coming from a wash buffer, briefly rinse the slides in 70% ethanol.
-
Incubate in SBB: Incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark. The optimal time may vary by tissue type.
-
Destain: Briefly dip the slides in 70% ethanol to remove excess SBB.
-
Wash: Wash thoroughly with PBS until the buffer runs clear.
-
Mount: Mount the coverslip as described in the standard protocol.
Protocol 3: Quenching Fixation-Induced Autofluorescence with Sodium Borohydride (NaBH₄)
This treatment is performed after the fixation and washing steps, but before permeabilization and blocking.
-
Prepare NaBH₄ Solution: Immediately before use, prepare a fresh solution of 0.1% (w/v) Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ will bubble upon dissolution.
-
Incubate Sample: After fixation and washing, incubate the samples in the freshly prepared NaBH₄ solution for 10 minutes at room temperature. Some protocols may call for 2-3 shorter incubations.
-
Wash: Wash the samples extensively (at least 3-4 times for 5 minutes each) with PBS to remove all residual NaBH₄.
-
Proceed with Protocol: Continue with the permeabilization and blocking steps of your standard immunofluorescence protocol.
Preventing O'-(Carboxymethyl)fluoresceinamide photobleaching in microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of O'-(Carboxymethyl)fluoresceinamide (CMF) in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMF) and why is it used in microscopy?
This compound is a fluorescent dye belonging to the fluorescein (B123965) family. It is characterized by its excitation and emission maxima at approximately 494 nm and 521 nm, respectively. CMF is utilized in various microscopy applications as a fluorescent label to visualize specific molecules, cellular structures, or to measure physiological parameters.
Q2: What is photobleaching and why is it a problem for CMF?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as CMF, upon exposure to excitation light.[1] This process leads to a permanent loss of the fluorescent signal, which can significantly compromise the quality and quantitative accuracy of microscopy data.[2] Fluorescein and its derivatives, including CMF, are known to be susceptible to photobleaching, especially under high-intensity illumination.[3]
Q3: What are the primary causes of CMF photobleaching?
The primary causes of CMF photobleaching include:
-
High-intensity excitation light: The more photons a CMF molecule is exposed to, the higher the probability of its photochemical destruction.[4]
-
Presence of molecular oxygen: Excited fluorophores can react with oxygen to generate reactive oxygen species (ROS), which in turn can destroy the fluorophore.[4]
-
Extended exposure time: Prolonged illumination increases the total number of photons absorbed by the CMF molecules, accelerating photobleaching.[4]
Troubleshooting Guides
Problem 1: Rapid loss of fluorescent signal during imaging.
This is a classic sign of photobleaching. Here are steps to troubleshoot and mitigate this issue:
Troubleshooting Steps:
-
Reduce Excitation Light Intensity:
-
Minimize Exposure Time:
-
Use an Antifade Reagent:
Problem 2: High background fluorescence obscuring the CMF signal.
High background can be caused by several factors, including autofluorescence from the sample and non-specific binding of the fluorescent probe.
Troubleshooting Steps:
-
Optimize Staining Protocol:
-
Action: Ensure that the CMF staining concentration and incubation times are optimized to maximize the signal-to-background ratio.
-
Rationale: Excessive dye concentration can lead to high, non-specific background staining.
-
-
Use Appropriate Blocking Buffers:
-
Action: If using CMF in immunofluorescence, ensure adequate blocking of non-specific antibody binding sites.
-
Rationale: Insufficient blocking is a common cause of high background in immunofluorescence experiments.[8]
-
-
Check for Autofluorescence:
-
Action: Image an unstained control sample using the same imaging parameters to assess the level of endogenous autofluorescence.
-
Rationale: Some cell and tissue types exhibit significant autofluorescence, which may require specific quenching techniques or the use of fluorophores with different spectral properties.[1]
-
Quantitative Data Summary
The choice of an antifade reagent can significantly impact the photostability of fluorescein-based dyes like CMF. The following table summarizes quantitative data on the effectiveness of different antifade reagents.
| Antifade Reagent | Fluorophore | Improvement in Photostability (Half-life) | Initial Quenching of Fluorescence | Reference |
| VECTASHIELD | Fluorescein | ~10.7-fold increase (from 9s to 96s) | Yes | [9] |
| p-Phenylenediamine-based media | Fluorescein isothiocyanate (FITC) | High | Yes | [6][7] |
| Mowiol | Fluorescein isothiocyanate (FITC) | Moderate | No | [6][7] |
| Slowfade | Fluorescein isothiocyanate (FITC) | Moderate | Yes | [6][7] |
| n-Propyl gallate | Fluorescein isothiocyanate (FITC) | Moderate | Yes | [6][7] |
Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium (e.g., ProLong Gold)
ProLong Gold is a widely used antifade reagent that also cures to form a solid seal.
Materials:
-
Fixed and stained specimen on a microscope slide
-
Coverslip
-
Pipette
Procedure:
-
Bring the ProLong Gold reagent to room temperature.[12]
-
Remove any excess buffer from the specimen on the slide.[13]
-
Apply one drop of ProLong Gold directly to the specimen.[13]
-
Carefully lower a coverslip onto the specimen, avoiding air bubbles.[13]
-
Allow the mounting medium to cure for 24 hours at room temperature in the dark.[10][11]
-
For long-term storage, seal the edges of the coverslip with nail polish.[11]
Protocol 2: Using a Non-hardening Antifade Mounting Medium (e.g., VECTASHIELD)
VECTASHIELD is a glycerol-based antifade medium that does not solidify.
Materials:
-
Fixed and stained specimen on a microscope slide
-
VECTASHIELD Mounting Medium[14]
-
Coverslip
-
Pipette
Procedure:
-
Remove any excess buffer from the specimen on the slide.
-
Apply one drop of VECTASHIELD Mounting Medium to the specimen.[15]
-
Gently place a coverslip over the specimen.[15]
-
The slide is now ready for imaging. For long-term storage, seal the edges of the coverslip with nail polish and store at 4°C, protected from light.[15]
Mandatory Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: Workflow for selecting and using an antifade reagent.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Photobleaching [evidentscientific.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cfim.ku.dk [cfim.ku.dk]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Troubleshooting low O'-(Carboxymethyl)fluoresceinamide labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with O'-(Carboxymethyl)fluoresceinamide, succinimidyl ester.
Troubleshooting Guide
Low or no fluorescence signal after labeling is a common issue that can arise from several factors throughout the experimental workflow. This guide will walk you through a systematic approach to identify and resolve the root cause of poor labeling efficiency.
Q1: I am observing a very weak or no fluorescent signal from my labeled protein. What are the potential causes and how can I troubleshoot this?
A1: Low or absent fluorescence can stem from issues with the labeling reaction itself, the integrity of the reagents, or the properties of the fluorophore. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for low fluorescence signal.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Storage:
-
This compound, SE: This reagent is sensitive to moisture.[1] Improper storage can lead to hydrolysis of the N-hydroxysuccinimide (NHS) ester, rendering it unreactive towards primary amines. Ensure the reagent has been stored in a desiccated environment at the recommended temperature. To avoid condensation, allow the vial to equilibrate to room temperature before opening.[1] Prepare the dye solution immediately before use, as the NHS ester readily hydrolyzes in solution.[1]
-
Biomolecule: Confirm the concentration and purity of your protein or other amine-containing biomolecule. Ensure the buffer does not contain any primary amine-containing substances (e.g., Tris, glycine) or other nucleophiles that can compete with the labeling reaction.[1][2][3] If necessary, perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) or bicarbonate buffer.
-
Solvent: If using an organic solvent like DMSO or DMF to dissolve the dye, ensure it is anhydrous. Water contamination will accelerate the hydrolysis of the NHS ester. High-quality, amine-free DMF is recommended as it can degrade to dimethylamine (B145610) which can react with the NHS ester.[3]
-
-
Evaluate Reaction Conditions:
-
pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[3] At acidic pH, the amine group is protonated (-NH3+) and not nucleophilic. At very high pH, the rate of NHS ester hydrolysis becomes significant, reducing the amount of dye available for conjugation.[1][3] The optimal pH range for this reaction is typically 8.3-8.5.[3]
-
Buffer: Use a non-nucleophilic buffer such as sodium bicarbonate, sodium borate, or HEPES at a concentration of 50-100 mM.[2] Avoid buffers containing primary amines like Tris or glycine.[1]
-
Molar Excess of Dye: The optimal molar ratio of dye to biomolecule depends on the number of available primary amines and the desired degree of labeling. A 15- to 20-fold molar excess of fluorescein NHS ester is often a good starting point for antibody labeling.[1] However, this may need to be optimized for your specific biomolecule.[4]
-
-
Determine the Degree of Labeling (DOL):
-
After the labeling reaction and purification, it is crucial to determine the DOL, which is the average number of dye molecules conjugated to each biomolecule. A low DOL confirms that the labeling reaction was inefficient. A very high DOL can lead to fluorescence quenching.[5][6][7] The optimal DOL for antibodies is typically between 2 and 10.[5][7]
-
-
Assess Fluorescence Properties:
-
pH-Sensitivity of Fluorescein: The fluorescence of fluorescein is pH-dependent, with optimal fluorescence in slightly basic conditions (pH > 8). If you are measuring the fluorescence in an acidic buffer, the signal will be significantly lower.
-
Self-Quenching: Fluorescein is known to self-quench at high concentrations.[6] If the DOL is too high, the proximity of the fluorescein molecules on the biomolecule can lead to a decrease in the overall fluorescence intensity.[6][7]
-
Frequently Asked Questions (FAQs)
Q2: My protein precipitates after adding the this compound, SE solution. What can I do?
A2: Protein precipitation during the labeling reaction can be caused by several factors:
-
High concentration of organic solvent: this compound, SE is typically dissolved in DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause precipitation. Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.
-
Over-labeling: Excessive labeling can alter the physicochemical properties of the protein, leading to aggregation and precipitation. Try reducing the molar excess of the dye in the reaction.
-
Protein instability: The reaction conditions (e.g., pH) might not be optimal for your specific protein's stability. Ensure the chosen buffer and pH are compatible with your protein.
Q3: The labeling efficiency is inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent labeling can be frustrating. To improve reproducibility:
-
Reagent handling: Aliquot the this compound, SE powder upon receipt to avoid repeated opening of the main vial and exposure to moisture. Always allow the vial to warm to room temperature before opening.
-
Fresh solutions: Always prepare a fresh solution of the NHS ester immediately before each labeling reaction. Do not store the dye in solution.[1]
-
Consistent reaction parameters: Precisely control the pH, temperature, reaction time, and molar ratio of reactants in every experiment.
-
Biomolecule quality: Ensure the concentration and purity of your biomolecule are consistent between batches.
Q4: How do I remove the unreacted dye after the labeling reaction?
A4: It is critical to remove the unconjugated dye as it can interfere with downstream applications and DOL calculations. Common methods for purification include:
-
Gel filtration/desalting columns: This is the most common method for separating the labeled protein from the smaller, unreacted dye molecules.
-
Dialysis: This method is also effective but generally slower than gel filtration.
-
Precipitation: For some proteins and nucleic acids, ethanol (B145695) or acetone (B3395972) precipitation can be used to separate the labeled macromolecule from the soluble unreacted dye.
Quantitative Data
Table 1: Effect of pH on the Half-life of a Typical NHS Ester
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2][8] |
| 8.6 | 4 | 10 minutes[2][8] |
Note: This data is for a typical NHS ester and illustrates the strong dependence of stability on pH. The half-life of this compound, SE is expected to be in a similar range.
Table 2: Recommended Starting Molar Excess of Dye for Protein Labeling
| Biomolecule Type | Recommended Molar Excess (Dye:Biomolecule) |
| Antibodies (IgG) | 15 - 20[1] |
| Other Proteins | 10 - 40 (optimization recommended)[4] |
| Amino-modified Oligonucleotides | 5 - 10 |
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound, SE
Caption: General experimental workflow for protein labeling.
Materials:
-
Protein to be labeled
-
This compound, succinimidyl ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Calculate the Amount of Dye: Determine the volume of the dye solution needed to achieve the desired molar excess (e.g., 15-fold molar excess for an antibody).[1]
-
Reaction: Add the calculated volume of the dye solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][9]
-
Purification: Remove the unreacted dye using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of fluorescein (~494 nm).[10]
Formula:
DOL = (Amax of labeled protein × εprotein) / [(A280 of labeled protein - (Amax of labeled protein × CF)) × εdye][11]
Where:
-
Amax: Absorbance of the conjugate at ~494 nm.
-
A280: Absorbance of the conjugate at 280 nm.
-
εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).[7]
-
εdye: Molar extinction coefficient of the fluorescein at ~494 nm (~68,000 M-1cm-1).[10]
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its Amax (~0.30 for FITC).[10]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm and ~494 nm using a spectrophotometer.
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration.
-
Determine the DOL by taking the molar ratio of the dye to the protein.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
Technical Support Center: O'-(Carboxymethyl)fluoresceinamide Conjugate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying O'-(Carboxymethyl)fluoresceinamide conjugates and removing unreacted dye.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates from unreacted dye?
A1: The most common methods for separating fluorescently labeled conjugates from free dye are based on differences in molecular size. These include dialysis, size-exclusion chromatography (SEC) (also known as gel filtration), and the use of specialized dye removal spin columns.[1][][3] For higher purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.[4][5]
Q2: How do I select the best purification method for my specific conjugate?
A2: The choice of purification method depends on several factors, including the size of the molecule being labeled, the required purity, the sample volume, and the available equipment. Dialysis is a simple and cost-effective method for large sample volumes but can be time-consuming.[6] Size-exclusion chromatography offers a good balance of speed and resolution. Spin columns are fast and convenient for small sample volumes.[3][7] HPLC provides the highest resolution and is ideal for applications requiring highly pure conjugates.[4][8]
Q3: Why is the complete removal of unreacted dye crucial?
A3: It is critical to remove all non-conjugated dye to obtain accurate measurements of the degree of labeling (DOL) and to avoid high background fluorescence in downstream applications.[1][9][10] The presence of free dye can lead to non-specific signals and inaccurate experimental results.[3][11]
Q4: What are the key spectral properties of fluorescein-based dyes?
A4: Fluorescein (B123965) and its derivatives, like FITC, typically have an excitation maximum around 492-495 nm and an emission maximum around 515-520 nm, resulting in a bright green fluorescence.[11][12][13] The fluorescence intensity of fluorescein is pH-sensitive and is significantly higher in alkaline conditions (pH > 7).[10]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Purified Conjugate | Antibody degradation: Harsh labeling or purification conditions can lead to protein degradation. | Look for milder alternative reagents and adjust reaction conditions (e.g., lower temperature).[14] |
| Loss during purification: The conjugate may be lost during steps like dialysis or chromatography. | For methods like using Amicon filters, be aware that protein loss can occur at each step.[15] Ensure the chosen purification method is suitable for the protein's molecular weight. | |
| Precipitation of conjugate: Changes in buffer composition or pH during purification can cause the conjugate to precipitate. | Ensure the sample is clear and free from particulate matter before chromatography.[16] Maintain optimal pH and buffer conditions throughout the purification process. | |
| Presence of Free Dye in Final Product | Insufficient purification: The chosen method may not be adequate for complete removal of the free dye. | A single spin column may not be sufficient if the initial dye concentration is high; consider using a second column.[15] For dialysis, ensure sufficient buffer changes and dialysis time.[6][17] |
| Non-covalent binding of dye: Fluorescent dyes are often hydrophobic and can bind non-covalently to proteins. | Ensure purification methods are robust enough to remove non-covalently bound dye.[9] | |
| Poor Separation in Chromatography | Inappropriate column choice: The pore size of the size-exclusion resin may not be suitable for the size difference between the conjugate and the free dye. | Select a size-exclusion resin with an appropriate fractionation range for your conjugate. |
| Suboptimal buffer conditions: The composition of the elution buffer can affect separation efficiency. | Optimize buffer pH and ionic strength to improve separation. | |
| Inaccurate Degree of Labeling (DOL) | Presence of unreacted dye: Residual free dye will lead to an overestimation of the DOL. | Ensure complete removal of free dye before measuring absorbance.[9][18][19] |
| Incorrect extinction coefficients: Using inaccurate molar extinction coefficients for the protein and dye will result in an incorrect DOL calculation. | Use the correct molar extinction coefficients for your specific protein and fluorescein derivative.[20] |
Detailed Experimental Protocols
Protocol 1: Dialysis for Removing Unreacted Dye
Dialysis is a straightforward method for removing small molecules like unreacted dye from a solution of larger molecules like protein conjugates.[6]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Magnetic stirrer and stir bar.
-
Beaker or container large enough to hold a significant volume of dialysis buffer.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.[21]
-
Load the conjugate solution into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 100 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer every 2-3 hours for the first day, and then dialyze overnight.[6] For complete removal of some reagents, a 48-hour dialysis with multiple buffer changes may be necessary.[17]
Protocol 2: Size-Exclusion Chromatography (SEC) for Conjugate Purification
SEC separates molecules based on their size.[22] The larger conjugate molecules will elute from the column before the smaller, unreacted dye molecules.
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25).[1]
-
Elution buffer (e.g., PBS, pH 7.4).
-
Fraction collector.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Carefully load the conjugate sample onto the top of the column.
-
Begin elution with the equilibration buffer and collect fractions.
-
The first colored fractions to elute will contain the purified conjugate.[1] The later colored fractions will contain the free dye.
-
Monitor the fractions by measuring the absorbance at 280 nm (for protein) and ~495 nm (for fluorescein).
Protocol 3: High-Performance Liquid Chromatography (HPLC) for High-Purity Conjugates
Reversed-phase HPLC (RP-HPLC) can provide high-resolution separation of the conjugate from free dye and other impurities.[5][8]
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Filter all buffers and the sample through a 0.22 µm filter before use.[4]
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the conjugate using a gradient of increasing organic solvent (acetonitrile).[5]
-
Monitor the elution profile at 280 nm and ~495 nm to identify the peaks corresponding to the conjugate and free dye.
-
Collect the fractions containing the purified conjugate.
Quantitative Data
Table 1: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Dialysis | Size-based separation via a semi-permeable membrane | Simple, low cost, suitable for large volumes | Time-consuming, potential for sample dilution | Removal of salts and small molecules from protein solutions[6] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | Relatively fast, good resolution, mild conditions | Can lead to sample dilution | General purpose purification of proteins and conjugates |
| Spin Columns | Resin-based separation in a microcentrifuge format | Fast, convenient for small volumes, high protein recovery | Limited sample capacity, resin is for single use[3][7] | Rapid cleanup of labeling reactions[3] |
| HPLC | High-resolution separation based on physicochemical properties | High purity, excellent resolution, quantitative | Requires specialized equipment, can be denaturing for some proteins[4][8] | Applications requiring highly pure conjugates, analytical characterization |
Table 2: Typical Dye-to-Protein (D/P) Ratios after Purification
The Degree of Labeling (DOL), or F/P ratio, is a critical parameter for fluorescent conjugates. The optimal DOL for antibodies typically falls between 2 and 10.[19][23]
| Conjugate Type | Typical Optimal D/P Ratio | Notes |
| Whole IgG | 4 - 8 | Over-labeling can lead to fluorescence quenching and loss of antibody activity.[9] |
| F(ab')2 Fragments | 3 - 5 | Smaller size requires a lower degree of labeling.[24] |
| Fab' Fragments | 1.5 - 2.5 | Single antigen-binding fragment with fewer labeling sites.[24] |
Visual Guides
Caption: General workflow for conjugation and purification of fluoresceinamide conjugates.
Caption: Troubleshooting logic for low conjugate yield.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. hplc.eu [hplc.eu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. ulab360.com [ulab360.com]
- 12. Fluorescein (FITC/DTAF) - Jackson ImmunoResearch [jacksonimmuno.com]
- 13. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation for Size Exclusion Chromatography [merckmillipore.com]
- 17. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. itwreagents.com [itwreagents.com]
- 23. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 24. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: O'-(Carboxymethyl)fluoresceinamide in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on O'-(Carboxymethyl)fluoresceinamide fluorescence intensity. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful application of this fluorescent probe in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
The fluorescence intensity of this compound, a derivative of fluorescein (B123965), is highly dependent on pH. The molecule exists in different ionic forms depending on the proton concentration of the solution.[1] In acidic environments (low pH), the probe is in a protonated, non-fluorescent or weakly fluorescent form. As the pH increases towards alkaline conditions, the molecule deprotonates to form a dianionic species, which is highly fluorescent.[1] Therefore, the fluorescence intensity of this compound significantly increases as the pH moves from acidic to alkaline.
Q2: What is the optimal pH range for using this compound?
The optimal pH range for achieving maximum fluorescence intensity is typically above pH 8. The fluorescence is most sensitive to pH changes in the range of approximately 6.0 to 8.0, which brackets the pKa of the fluorescein moiety (around 6.4). This makes it a suitable indicator for physiological pH measurements. For applications where a bright, stable signal is required, maintaining a pH of 8.0 or higher is recommended.
Q3: Why is my fluorescence signal weak even at a supposedly optimal pH?
Several factors can lead to a weak fluorescence signal. These are detailed in the troubleshooting section below, but common causes include incorrect excitation or emission wavelengths, low probe concentration, photobleaching, and the presence of quenching agents in the sample.
Q4: Can I use this compound for ratiometric measurements?
While this compound itself is primarily an intensity-based indicator, some fluorescein derivatives are designed for ratiometric measurements by exhibiting a shift in their excitation or emission spectra with pH changes.[1] However, for this compound, pH is typically determined by measuring the fluorescence intensity at a single wavelength.
Data Presentation
The following table provides representative data on the relative fluorescence intensity of a carboxyfluorescein derivative at various pH values. This data illustrates the typical sigmoidal relationship between pH and fluorescence intensity. Note that the exact values for this compound may vary slightly.
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | ~ 5 |
| 5.0 | ~ 15 |
| 6.0 | ~ 40 |
| 6.4 | ~ 50 (pKa) |
| 7.0 | ~ 80 |
| 7.4 | ~ 90 |
| 8.0 | ~ 98 |
| 9.0 | ~ 100 |
Data is representative and extracted from graphical representations of carboxyfluorescein fluorescence at different pH values.[2]
Mandatory Visualization
Signaling Pathway: pH-Dependent Ionic Equilibria
Caption: Ionic states of carboxyfluorescein at different pH levels.
Experimental Workflow: pH Titration and Fluorescence Measurement
Caption: Experimental workflow for determining pH-fluorescence relationship.
Experimental Protocols
Protocol for Determining the pH-Fluorescence Profile
This protocol outlines the steps to generate a pH-response curve for this compound.
Materials:
-
This compound
-
A series of buffers covering the desired pH range (e.g., citrate, phosphate, and borate (B1201080) buffers)
-
pH meter
-
Spectrofluorometer
-
High-purity solvent for stock solution (e.g., DMSO or ethanol)
-
Microplates or cuvettes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent to create a concentrated stock solution (e.g., 1 mM).
-
Prepare Buffer Solutions: Prepare a series of buffers with known pH values, covering the range of interest (e.g., from pH 4 to 10).
-
Sample Preparation: In a microplate or a set of cuvettes, add a small, constant volume of the stock solution to each buffer to achieve the desired final probe concentration (e.g., 1 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the buffer pH.
-
Incubation: Gently mix and allow the samples to equilibrate at a constant temperature for a few minutes.
-
Spectrofluorometer Setup: Set the excitation and emission wavelengths on the spectrofluorometer. For fluorescein derivatives, typical excitation is around 490 nm and emission is around 520 nm.
-
Fluorescence Measurement: Measure the fluorescence intensity for each sample.
-
Data Analysis: Plot the measured fluorescence intensity as a function of the buffer pH to generate a pH-response curve.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect excitation/emission wavelengths. 2. pH of the solution is too acidic. 3. Probe concentration is too low. 4. Photobleaching due to excessive light exposure. 5. Presence of quenching agents (e.g., heavy ions, oxygen).[3] | 1. Verify the optimal excitation and emission wavelengths for the fluorescein derivative. 2. Measure and adjust the pH of your sample to the optimal range (pH > 8 for maximum signal). 3. Increase the probe concentration. 4. Minimize light exposure to the sample before and during measurement. Use an anti-fade reagent if necessary. 5. If possible, remove potential quenchers from the sample buffer. |
| High Background Fluorescence | 1. Autofluorescence from the sample matrix or buffer components. 2. Contamination of cuvettes or microplates. | 1. Run a blank sample (without the fluorescent probe) to determine the background fluorescence and subtract it from your sample readings. 2. Use high-quality, clean cuvettes or microplates. |
| Inconsistent or Drifting Readings | 1. Temperature fluctuations. 2. pH of the sample is unstable. 3. Probe is precipitating out of solution. | 1. Ensure all samples and the instrument are at a stable temperature. 2. Use a buffer with sufficient buffering capacity to maintain a stable pH. 3. Check the solubility of the probe in your experimental buffer. You may need to adjust the probe concentration or the buffer composition. |
| Fluorescence Intensity is Saturated | 1. Probe concentration is too high. 2. Detector gain on the spectrofluorometer is set too high. | 1. Reduce the concentration of the fluorescent probe. 2. Lower the gain setting on the instrument. |
References
Minimizing non-specific binding of O'-(Carboxymethyl)fluoresceinamide conjugates
Welcome to the technical support center for O'-(Carboxymethyl)fluoresceinamide conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound conjugates and why is it problematic?
Q2: What are the common causes of high background fluorescence with fluoresceinamide conjugates?
High background fluorescence can arise from several factors throughout an experimental workflow:
-
Excessive Conjugate Concentration: Using a higher concentration of the fluoresceinamide conjugate than necessary can increase the likelihood of non-specific interactions.[1][2]
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on cells, tissues, or other surfaces can result in the conjugate adhering to unintended locations.[1][2][3]
-
Improper Sample Preparation: Fixation and permeabilization methods can alter cellular structures and expose non-specific binding sites.[1][4] For instance, under-fixation can lead to incomplete preservation and increased non-specific binding, while over-fixation can cause excessive cross-linking.[4]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or weakly bound conjugates, contributing to the background signal.[1][2][4]
-
Physicochemical Properties of Fluorescein (B123965): Fluorescein isothiocyanate (FITC), a related compound, is an ionic fluorochrome with a negative charge, which can bind strongly to positively charged molecules like eosinophil granule proteins.[5] The hydrophobicity of a dye can also significantly influence its propensity for non-specific binding.[6][7]
-
Probe Aggregation: Fluorescent probes can sometimes form aggregates, which may bind non-specifically to cellular structures.[1]
Q3: How can I optimize my experimental protocol to minimize non-specific binding?
Optimizing your protocol involves a multi-faceted approach:
-
Titrate Your Conjugate: Determine the optimal concentration of your this compound conjugate by performing a dilution series. The goal is to find the lowest concentration that still provides a robust specific signal while minimizing background.[2][8]
-
Effective Blocking: Implement a dedicated blocking step before introducing the primary conjugate. The choice of blocking agent is crucial and may require optimization.[2][9]
-
Optimize Washing Steps: Increase the duration, volume, and number of washing steps to more effectively remove non-specifically bound conjugates.[2][4][10] The stringency of washes can be adjusted by modifying temperature, pH, and salt concentration.[4]
-
Adjust Buffer Conditions: The pH and salt concentration of your buffers can influence non-specific interactions. For example, increasing the salt concentration can help shield charged interactions.[11] The fluorescence of fluorescein conjugates is also pH-dependent.[12][13]
-
Consider Alternative Fluorochromes: If non-specific binding persists, consider using a conjugate with a neutral fluorochrome, such as BODIPY FL, which may require less stringent blocking conditions.[5]
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting common issues related to non-specific binding.
High Background Signal
| Potential Cause | Recommended Solution |
| Conjugate concentration too high | Perform a titration experiment to determine the optimal dilution of your fluoresceinamide conjugate. Start with the recommended concentration and test several serial dilutions.[2][10] |
| Inadequate blocking | Optimize your blocking step. Try different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum.[2][9][14] The concentration and incubation time of the blocking buffer may also need adjustment. Commercial blocking buffers designed to reduce non-specific binding are also available.[3][14] |
| Insufficient washing | Increase the number and duration of wash steps after incubation with the conjugate.[2][4] Consider adding a detergent like Tween-20 (typically at 0.05-0.1%) to your wash buffer to help disrupt non-specific interactions.[2] For persistent issues, a stronger detergent like NP-40 or a high-salt wash can be used.[2] |
| pH of buffers | The fluorescence of fluorescein is pH-sensitive.[12][15] Ensure your buffers are at the optimal pH for both the binding interaction and for minimizing non-specific binding. Adjusting the buffer pH to match the isoelectric point of your protein can help reduce charge-based non-specific binding.[11] |
| Hydrophobic interactions | If hydrophobic interactions are suspected, a low concentration of a non-ionic surfactant can be added to the buffers.[11] |
| Fc receptor binding | If you are working with antibody conjugates and cell types that express Fc receptors (e.g., monocytes, macrophages), these receptors can bind the Fc region of the antibody non-specifically.[16] Block Fc receptors using normal serum from the same species as the secondary antibody or use F(ab')2 fragments.[9] |
Quantitative Data Summary: Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common general protein blocking agent.[2][11] Be aware that some BSA preparations can contain contaminating bovine IgG, which may be an issue if using anti-goat, anti-sheep, or anti-horse secondary antibodies.[9] |
| Non-fat Dry Milk | 1-5% (w/v) | An inexpensive and effective blocking agent.[2][14] However, it contains phosphoproteins (casein) and should be avoided when detecting phosphorylated proteins.[2][14] It is also not recommended for use with anti-goat secondary antibodies or avidin-biotin detection systems.[14] |
| Normal Serum | 5% (v/v) | Using normal serum from the same species as the labeled antibody is highly recommended to block non-specific binding, including Fc-receptor interactions.[9] |
| Fish Gelatin | Varies | An alternative to BSA and milk that can sometimes reduce background.[17] |
| Commercial/Engineered Buffers | Varies | These are often optimized formulations that can offer better performance and consistency compared to "homemade" blockers.[3][14] Some are protein-free, which eliminates cross-reactivity issues.[14] |
Experimental Protocols
Protocol 1: Optimizing Conjugate Concentration
-
Prepare a series of dilutions of your this compound conjugate in your assay buffer. A good starting point is to test a range from half to ten times the manufacturer's recommended concentration.
-
Prepare multiple identical samples (e.g., cells on coverslips, wells in a microplate).
-
Include a negative control sample that will not be incubated with the conjugate to assess autofluorescence.
-
Incubate each sample with a different concentration of the conjugate under your standard experimental conditions.
-
Proceed with your standard washing and imaging protocol.
-
Analyze the signal-to-noise ratio for each concentration. The optimal concentration will be the one that provides a strong specific signal with the lowest background.
Protocol 2: Enhancing Washing Steps to Reduce Background
-
Initial Wash: Immediately after incubating with the conjugate, wash the samples three times with your standard wash buffer (e.g., PBS or TBS).
-
Detergent Wash: Prepare a wash buffer containing a non-ionic detergent. A common choice is 0.05% Tween-20 in PBS (PBST).
-
Wash the samples three to five times with the detergent-containing wash buffer, for 5-10 minutes each time with gentle agitation.[10]
-
Final Rinse: Rinse the samples two to three times with the wash buffer without detergent to remove any residual detergent before imaging or subsequent steps.
-
Stringency Adjustment (Optional): If background persists, you can increase the stringency of the washes by:
-
Increasing the salt concentration of the wash buffer (e.g., up to 500 mM NaCl).
-
Slightly increasing the temperature of the wash steps (e.g., to 37°C), being careful not to denature your target.
-
Slightly adjusting the pH of the wash buffer.[4]
-
Visualizations
Caption: A generalized experimental workflow highlighting key steps for optimization.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. biossusa.com [biossusa.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. How do I reduce high background in my FISH assay? [ogt.com]
- 5. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 7. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 10. arp1.com [arp1.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Fluorescein conjugates as indicators of subcellular pH. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. dailab.stanford.edu [dailab.stanford.edu]
- 16. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 17. mobile.labmedica.com [mobile.labmedica.com]
Technical Support Center: Enhancing the Photostability of O'-(Carboxymethyl)fluoresceinamide Conjugates
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the photostability of O'-(Carboxymethyl)fluoresceinamide conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant issue for this compound conjugates?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as fluorescein (B123965), upon exposure to light.[1][2] This process leads to a permanent loss of the molecule's ability to fluoresce. For this compound conjugates, this results in a diminished fluorescent signal during imaging, which can compromise the quality of the data, limit observation times, and affect the accuracy of quantitative measurements.[3][4] The mechanism often involves the fluorophore entering an excited triplet state where it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye.[1][2]
Q2: What are the primary factors that influence the photostability of my fluorescein conjugate?
A2: Several factors can accelerate the photobleaching of your this compound conjugate:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity is a primary contributor to photobleaching.[3][5]
-
Prolonged Exposure Time: Continuous illumination, even at moderate intensity, will lead to cumulative photodamage.[3][5]
-
Presence of Molecular Oxygen: The interaction between the excited fluorescein molecule and oxygen generates damaging reactive oxygen species (ROS).[1]
-
Suboptimal pH: The fluorescence of fluorescein is highly pH-dependent, with its intensity decreasing significantly in acidic environments (below pH 7).
-
Local Chemical Environment: The composition of the mounting medium and the proximity of other molecules can also affect photostability.
Q3: How do antifade reagents work to protect my this compound conjugate?
A3: Antifade reagents are chemical compounds included in mounting media that are designed to reduce photobleaching.[5][6] They primarily function as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules generated during fluorescence excitation before they can damage the fluorophore. Some antifade agents can also quench the triplet state of the fluorophore, returning it to the ground state where it can fluoresce again, thus reducing the opportunity for photochemical damage.[2]
Q4: Can I store my stained samples after mounting with an antifade reagent?
A4: Yes, many commercial antifade mounting media are formulated for both immediate imaging and long-term storage. For optimal preservation of the fluorescent signal, it is recommended to store the slides flat, protected from light, at 4°C.[3] Some formulations may even allow for storage at -20°C for extended periods. Always consult the manufacturer's instructions for the specific antifade reagent you are using.
Q5: Are there more photostable alternatives to fluorescein-based dyes?
A5: Yes, while fluorescein is a widely used fluorophore, other dyes have been developed with improved photostability. If persistent photobleaching is compromising your experiments, you might consider alternatives such as Alexa Fluor 488, which is a sulfonated derivative of fluorescein known for its enhanced brightness and photostability, or other dye families like cyanine-based dyes (e.g., Cy2).[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid and significant loss of fluorescent signal during image acquisition. | High Excitation Intensity: The laser power or lamp intensity is too high, causing rapid photobleaching. | Reduce the excitation intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light source if necessary.[4][5] |
| Prolonged Exposure Time: The sample is being illuminated for too long during focusing and image capture. | Minimize the duration of light exposure. Use a low-magnification objective and transmitted light to locate the region of interest before switching to fluorescence.[3][4] For time-lapse imaging, increase the interval between acquisitions. | |
| Oxygen-Mediated Photodamage: Reactive oxygen species are rapidly destroying the fluorophore. | Use a high-quality, commercially available antifade mounting medium containing ROS scavengers.[3][5] | |
| Initial fluorescent signal is weak or appears dim. | Suboptimal pH: The pH of the mounting medium is acidic, which quenches fluorescein fluorescence. | Ensure the mounting medium has a slightly alkaline pH (7.2-7.8). You can prepare or purchase buffers in this range. |
| Low Conjugate Concentration: The concentration of the this compound conjugate used for staining is too low. | Perform a titration experiment to determine the optimal staining concentration that provides a bright signal without high background. | |
| Inefficient Filter Sets: The excitation and emission filters on the microscope are not well-matched to the spectral profile of fluorescein. | Use a filter set that is specifically designed for fluorescein or similar fluorophores (e.g., with excitation around 495 nm and emission around 520 nm). | |
| High background fluorescence obscuring the specific signal. | Excess Unbound Conjugate: Residual, unbound this compound conjugate is present in the sample. | Increase the number and duration of washing steps after the staining incubation to thoroughly remove any unbound conjugate. |
| Autofluorescence: The biological sample itself is emitting background fluorescence. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a longer wavelength (in the red or far-red spectrum) as autofluorescence is often more prominent in the blue and green channels. | |
| Inconsistent fluorescence intensity across different fields of view. | Pre-imaging Photobleaching: The sample is being exposed to ambient light or excessive light during preparation and handling. | Protect the sample from light at all stages, from staining to imaging. Store stained slides in the dark. When focusing, move to an adjacent, un-imaged area for final image acquisition.[4] |
| Uneven Mounting Medium: The layer of antifade mounting medium is not uniform, leading to variations in its protective effect. | Ensure a sufficient amount of mounting medium is used to create a uniform layer between the slide and the coverslip. Avoid introducing air bubbles. |
Quantitative Data on Fluorescein Photostability
Table 1: Photobleaching Quantum Yields of Fluorescein in Different Environments
| Fluorophore | Environment | Photobleaching Quantum Yield (Φ_b_) | Reference |
| Fluorescein | Aqueous Solution | 3.6 x 10⁻⁶ | [8] |
| Fluorescein | 0.1 M NaOH | 4.3 x 10⁻⁷ | [8] |
Note: A lower photobleaching quantum yield indicates higher photostability.
Table 2: Effect of Antifade Reagents on Fluorescein Photostability
| Condition | Observation | Reference |
| Fluorescein in PBS | Photobleached to ~12% of initial intensity in 30 seconds. | [9] |
| Fluorescein with ProLong Antifade Kit | Maintained initial fluorescence intensity under the same illumination conditions. | [9] |
Experimental Protocols
Protocol 1: General Staining Protocol to Minimize Photobleaching
-
Rehydration and Permeabilization:
-
If using fixed, paraffin-embedded tissue sections, deparaffinize and rehydrate through a series of xylene and ethanol (B145695) washes.
-
For cultured cells, fix with an appropriate fixative (e.g., 4% paraformaldehyde) and then permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS) if the target is intracellular.
-
-
Blocking:
-
Incubate the sample with a blocking buffer (e.g., 1% BSA in PBS) for at least 30 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation (if applicable):
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the sample with the primary antibody for the recommended time and temperature (e.g., 1 hour at room temperature or overnight at 4°C) in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the sample three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
This compound Conjugate Incubation:
-
Dilute the this compound-conjugated secondary antibody or other targeting molecule in the blocking buffer.
-
Incubate the sample for 1 hour at room temperature in a humidified chamber, protected from light. From this step onwards, it is critical to protect the sample from light.
-
-
Final Washes:
-
Wash the sample three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully remove excess wash buffer.
-
Place a drop of a high-quality antifade mounting medium onto a clean microscope slide.
-
Mount the coverslip with the stained sample onto the drop of mounting medium, avoiding the formation of air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.[3]
-
-
Storage and Imaging:
-
Allow the mounting medium to cure if necessary, according to the manufacturer's instructions.
-
Store the slide in the dark at 4°C until imaging.
-
During imaging, minimize light exposure by using the lowest necessary excitation intensity and exposure time.[5]
-
Protocol 2: Evaluating the Efficacy of an Antifade Reagent
-
Sample Preparation:
-
Prepare multiple identical samples stained with the this compound conjugate according to Protocol 1.
-
-
Mounting:
-
Mount one set of samples with a standard mounting medium (e.g., glycerol/PBS) as a control.
-
Mount another set of samples with the antifade mounting medium being evaluated.
-
-
Image Acquisition:
-
Using a fluorescence microscope, locate a representative field of view for a control sample.
-
Set the imaging parameters (excitation intensity, exposure time, gain) to achieve a good initial signal. Keep these parameters constant for all subsequent imaging.
-
Acquire a time-lapse series of images of the same field of view (e.g., one image every 10 seconds for 2 minutes).
-
Repeat the time-lapse acquisition for a sample mounted with the antifade reagent.
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity of the stained structures in each image.
-
Normalize the intensity of each time point to the intensity of the first time point (t=0).
-
Plot the normalized fluorescence intensity as a function of time for both the control and the antifade-treated samples.
-
A slower decay in fluorescence intensity for the antifade-treated sample indicates effective protection against photobleaching.
-
Visualizations
Caption: Mechanism of photobleaching and the protective action of antifade reagents.
Caption: A typical workflow for immunofluorescence staining to improve photostability.
References
- 1. Photobleaching [evidentscientific.com]
- 2. Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. users.path.ox.ac.uk [users.path.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence Microscopy Accessories and Reference Standards—Section 23.1 | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
O'-(Carboxymethyl)fluoresceinamide vs. FITC for Antibody Labeling: A Comprehensive Comparison Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical determinant for the success of immunoassays. Among the plethora of available fluorophores, fluorescein (B123965) derivatives remain a cornerstone for their bright green emission. This guide provides an in-depth, objective comparison between a traditional stalwart, Fluorescein isothiocyanate (FITC), and a less common but chemically distinct alternative, O'-(Carboxymethyl)fluoresceinamide (CMF). This comparison is supported by experimental data and detailed protocols to empower informed decision-making in your research.
Executive Summary
Both FITC and CMF are amine-reactive fluorescent dyes used for labeling antibodies. The fundamental difference lies in their reactive moieties and the resulting chemical linkage to the antibody. FITC possesses an isothiocyanate group that reacts with primary amines to form a thiourea (B124793) bond. In contrast, CMF, an amine-reactive building block, is typically activated to its N-hydroxysuccinimide (NHS) ester form, which then reacts with primary amines to create a highly stable amide bond. This difference in linkage chemistry has significant implications for the stability and performance of the resulting antibody conjugate. While FITC is a well-established and cost-effective reagent, the amide linkage formed by CMF-NHS ester offers superior stability, a key consideration for long-term storage and demanding applications.
Performance Comparison: CMF vs. FITC
The selection of a fluorescent label is often a trade-off between performance, cost, and ease of use. The following table summarizes the key quantitative and qualitative performance characteristics of CMF (as its NHS ester) and FITC.
| Feature | This compound (CMF) as NHS-ester | Fluorescein isothiocyanate (FITC) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Isothiocyanate (-N=C=S)[1] |
| Target Functional Group | Primary amines (e.g., lysine (B10760008) ε-amino groups)[2] | Primary amines (e.g., lysine ε-amino groups)[3][4] |
| Resulting Linkage | Amide bond[2] | Thiourea bond[3][4] |
| Bond Stability | High (chemically stable)[2] | Moderate (susceptible to hydrolysis, especially at non-neutral pH) |
| Optimal Labeling pH | 7.2 - 8.5[5] | 9.0 - 9.5[6] |
| Photostability | Moderate (similar to fluorescein) | Moderate (known to have a relatively high rate of photobleaching)[7] |
| pH Sensitivity of Fluorescence | Sensitive to acidic environments (a characteristic of the fluorescein core)[7] | Sensitive to acidic environments (a characteristic of the fluorescein core)[7] |
| Excitation Maximum | ~492 nm | ~495 nm[1] |
| Emission Maximum | ~517 nm | ~520-525 nm[8] |
Chemical Structures and Labeling Chemistry
The distinct reactive groups of CMF-NHS ester and FITC dictate their conjugation chemistry with antibodies.
References
- 1. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. youdobio.com [youdobio.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. bidmc.org [bidmc.org]
- 7. Tips for Selecting Conjugation Methods | Rockland [rockland.com]
- 8. benchchem.com [benchchem.com]
Spectral Overlap of O'-(Carboxymethyl)fluoresceinamide and GFP: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, careful consideration of fluorophore selection is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of the spectral properties of O'-(Carboxymethyl)fluoresceinamide (F-Amide) and Green Fluorescent Protein (GFP), with a focus on their spectral overlap and the implications for simultaneous use in multi-color imaging experiments.
The significant overlap in the emission spectra of this compound and commonly used variants of Green Fluorescent Protein (GFP) presents a considerable challenge in fluorescence microscopy, leading to a phenomenon known as spectral bleed-through. This occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another, potentially leading to false-positive signals and inaccurate co-localization analysis. This guide will provide the necessary data and protocols to understand and mitigate this issue.
Quantitative Spectral Properties
A direct comparison of the key photophysical properties of F-Amide and a widely used GFP variant, Enhanced Green Fluorescent Protein (EGFP), reveals the extent of their spectral overlap.
| Property | This compound (F-Amide) | Enhanced Green Fluorescent Protein (EGFP) |
| Excitation Maximum (λex) | ~458 nm[1] | ~488 nm[1] |
| Emission Maximum (λem) | ~520 nm[1] | ~509 nm[1] |
| Quantum Yield (Φ) | 0.85 (for 5(6)-Carboxyfluorescein) | 0.60 |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ (for 5(6)-Carboxyfluorescein) | 55,000 cm⁻¹M⁻¹ |
Note: The quantum yield and molar extinction coefficient for F-Amide are based on data for 5(6)-Carboxyfluorescein, a closely related fluorescein (B123965) derivative.
Visualizing Spectral Overlap
The significant overlap between the emission spectra of F-Amide and EGFP is the primary cause of bleed-through. The following diagram illustrates this spectral relationship.
References
A Researcher's Guide to O'-(Carboxymethyl)fluoresceinamide (CFDA): Performance in Diverse Buffer Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe and buffer system is paramount for obtaining accurate and reproducible results. O'-(Carboxymethyl)fluoresceinamide (CFDA) is a widely utilized probe for assessing cell viability and proliferation. This guide provides a comprehensive comparison of CFDA's performance in various buffer systems, supported by experimental data and detailed protocols, to aid in the optimization of your cellular assays.
This compound is a cell-permeant esterase substrate. Upon entering viable cells, it is hydrolyzed by intracellular esterases, yielding the fluorescent product carboxyfluorescein. This green fluorescent molecule is retained within cells that possess intact membranes, making it a reliable indicator of cell health and metabolic activity. However, the fluorescence of carboxyfluorescein is intrinsically pH-sensitive, a critical factor to consider when selecting a buffer system for your experiments.
Performance of Carboxyfluorescein in Common Biological Buffers
The choice of buffer can significantly influence the fluorescence intensity and stability of carboxyfluorescein, the active metabolite of CFDA. The ideal buffer should maintain a stable physiological pH, typically between 7.2 and 7.4, to ensure both optimal enzyme activity for the conversion of CFDA and consistent fluorescence of the resulting carboxyfluorescein.
| Buffer System | Typical pH Range | Key Characteristics | Performance Considerations for CFDA Assays |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Isotonic and non-toxic to most cells. Widely available and economical. | Good: Generally a suitable choice for short-term experiments like cell washing and staining. Phosphate (B84403) can sometimes interfere with certain enzymatic assays. |
| Hanks' Balanced Salt Solution (HBSS) | 7.0 - 7.4 | Contains glucose and bicarbonate, providing short-term metabolic support to cells. | Very Good: The presence of glucose can help maintain cell health during the assay, potentially leading to more consistent esterase activity. Recommended for experiments where cells are incubated for longer periods outside of a CO2 incubator.[1][2] |
| Tris-Buffered Saline (TBS) | 7.0 - 9.0 | Higher buffering capacity than PBS in the physiological range. Less likely to interfere with phosphorylation-dependent processes.[3] | Good: A viable alternative to PBS, particularly if there are concerns about phosphate interference. The pH of Tris buffers is more sensitive to temperature changes.[4][5] |
| MES (2-(N-morpholino)ethanesulfonic acid) Buffer | 5.5 - 6.7 | "Good's" buffer with a pKa near physiological pH. Generally considered non-toxic and non-interfering in many biological reactions. | Situational: Primarily used for applications requiring a more acidic pH range, which is outside the optimal range for carboxyfluorescein fluorescence. May be useful in specific applications studying cellular processes under acidic conditions, but fluorescence will be quenched.[6] |
Comparison with Alternative Fluorescent Probes
While CFDA is a robust tool, several alternatives are available for measuring intracellular pH and viability. The choice of probe often depends on the specific experimental requirements, such as the need for ratiometric measurements to control for variations in cell number or dye concentration.
| Probe | pKa | Optimal pH Range | Measurement Type | Key Advantages |
| Carboxyfluorescein (from CFDA) | ~6.4 | 7.0 - 8.0 | Intensity-based | Simple, cost-effective, and widely used for viability and proliferation. |
| BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) | ~7.0 | 6.5 - 7.5 | Ratiometric (dual excitation) | Ratiometric measurement minimizes effects of dye concentration and cell path length. Ideal for precise intracellular pH measurements. |
| SNARF-1 (Seminaphthorhodafluor-1) | ~7.5 | 7.0 - 8.0 | Ratiometric (dual emission) | Ratiometric measurement with good spectral separation. Suitable for measuring pH in the higher physiological range. |
Experimental Protocols
Below are detailed methodologies for utilizing this compound for cell-based assays.
Reagent Preparation
-
CFDA Stock Solution (1-10 mM):
-
Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.
-
-
Working Buffer:
-
Prepare your chosen buffer (e.g., PBS or HBSS) and ensure the pH is adjusted to the desired physiological range (typically 7.2-7.4).
-
For some cell types, the addition of 0.1% bovine serum albumin (BSA) to the buffer can improve cell health during staining.[7]
-
Cell Staining Protocol
-
Cell Preparation:
-
For adherent cells, grow them on coverslips or in appropriate culture plates to the desired confluency.
-
For suspension cells, harvest and wash them once with the chosen working buffer. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in the working buffer.
-
-
Staining:
-
Dilute the CFDA stock solution into the pre-warmed (37°C) working buffer to the final desired concentration. The optimal concentration should be determined empirically for each cell type but typically ranges from 0.5 to 25 µM.[8][9]
-
For adherent cells, remove the culture medium and add the CFDA-containing buffer.
-
For suspension cells, add the diluted CFDA to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells two to three times with fresh, pre-warmed working buffer to remove any extracellular dye.[10]
-
For adherent cells, simply aspirate the staining solution and add fresh buffer.
-
For suspension cells, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, discard the supernatant, and resuspend in fresh buffer.
-
-
Measurement:
-
The stained cells can now be analyzed by fluorescence microscopy, flow cytometry, or a microplate reader.
-
Carboxyfluorescein has an excitation maximum at approximately 492 nm and an emission maximum at approximately 517 nm.
-
Visualizing the Process
To better understand the mechanism and workflow, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pediaa.com [pediaa.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pH Changes of Tris-HCl Buffers at Different Concentrations - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. goldbio.com [goldbio.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. bu.edu [bu.edu]
A Researcher's Guide to Cross-Reactivity Testing of O'-(Carboxymethyl)fluoresceinamide (CMF) Labeled Antibodies
For researchers, scientists, and drug development professionals, ensuring the specificity of labeled antibodies is paramount for generating reliable experimental data. This guide provides a comprehensive comparison of O'-(Carboxymethyl)fluoresceinamide (CMF) labeled antibodies with common alternatives and details robust protocols for cross-reactivity testing.
This compound (CMF) is a derivative of the widely used fluorescein (B123965) fluorophore. It offers the advantage of a carboxymethyl group, which can be activated for conjugation to primary amines on antibodies, forming a stable amide bond. While CMF-labeled antibodies are valuable tools in various immunoassays, a thorough assessment of their cross-reactivity is crucial to avoid misleading results.
Performance Comparison of Fluorescent Labels
The choice of a fluorescent label can significantly impact the outcome of an experiment. Key performance indicators include quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (a measure of light absorption), and photostability. While specific data for CMF is not always readily available, data for its parent compound, fluorescein, and its isothiocyanate derivative (FITC) provide a valuable benchmark.
| Feature | This compound (CMF) / Fluorescein | Alexa Fluor™ 488 | Cyanine3 (Cy3) |
| Excitation Max (nm) | ~495[1][2] | ~490[3] | ~550 |
| Emission Max (nm) | ~520[1][2][4] | ~525[3] | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~73,000 | ~150,000 |
| Quantum Yield | ~0.79 - 0.92[5][6] | ~0.92 | ~0.15 |
| Brightness (Ext. Coeff. x QY) | High | Very High | Moderate |
| Photostability | Moderate (Prone to photobleaching)[6] | High | High |
| pH Sensitivity | Sensitive to pH changes[2] | Low | Low |
Note: Data for CMF is often extrapolated from fluorescein and FITC. Performance can vary depending on the conjugation conditions and the specific antibody.
Alexa Fluor™ 488 is a popular alternative to fluorescein-based dyes, offering superior brightness and photostability, as well as reduced pH sensitivity. Cyanine dyes, such as Cy3, provide options in different spectral ranges and are also known for their high photostability.
Experimental Protocols for Cross-Reactivity Testing
Cross-reactivity occurs when a labeled antibody binds to an unintended target, leading to false-positive signals. Rigorous testing is essential to validate the specificity of your CMF-labeled antibody. Below are detailed protocols for three common immunoassays used for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay ideal for screening antibody specificity against a panel of related and unrelated antigens. A competitive ELISA format is particularly useful for quantifying cross-reactivity.
Protocol for Competitive ELISA:
-
Antigen Coating: Coat the wells of a 96-well microplate with 1-10 µg/mL of the target antigen and potential cross-reactive antigens in separate wells using a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBS-T).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Incubation: Prepare a mixture of a fixed, subsaturating concentration of the CMF-labeled antibody with varying concentrations of the target antigen (as a competitor) or the potential cross-reactive antigens. Add 100 µL of these mixtures to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Since the primary antibody is fluorescently labeled, the signal can be read directly using a fluorescence plate reader at the appropriate excitation and emission wavelengths for CMF (~495 nm / ~520 nm).
-
Data Analysis: The degree of cross-reactivity is determined by comparing the concentration of the cross-reactive antigen required to inhibit the antibody binding by 50% (IC50) to the IC50 of the target antigen.
Workflow for ELISA Cross-Reactivity Testing
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Western Blot
Western blotting allows for the assessment of antibody specificity against a panel of proteins separated by size.
Protocol for Western Blot:
-
Sample Preparation: Prepare protein lysates from cells or tissues that express the target antigen and from those that are known to be negative for the target but may contain potential cross-reactive proteins.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the CMF-labeled antibody at an optimized dilution in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection: Visualize the fluorescent signal directly on the membrane using a fluorescent imaging system equipped with the appropriate excitation and emission filters for CMF.
-
Analysis: A specific antibody will show a single band at the expected molecular weight of the target protein. The presence of additional bands at different molecular weights indicates cross-reactivity.
Logical Flow for Western Blot Specificity Testing
Caption: Decision-making process for evaluating antibody specificity via Western blot.
Flow Cytometry
Flow cytometry is a powerful technique to assess antibody cross-reactivity on a single-cell level, particularly for cell surface and intracellular antigens.
Protocol for Flow Cytometry:
-
Cell Preparation: Prepare single-cell suspensions from both a cell line known to express the target antigen (positive control) and a cell line known to be negative for the target antigen (negative control).
-
Fc Receptor Blocking: To prevent non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
-
Staining: Add the CMF-labeled antibody at a predetermined optimal concentration to the cells and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 1% BSA).
-
Data Acquisition: Acquire the data on a flow cytometer equipped with a laser and filter set appropriate for CMF excitation and emission.
-
Data Analysis: Analyze the fluorescence intensity of the positive and negative cell populations. A specific antibody will show a significant shift in fluorescence in the positive cell line compared to the negative cell line and unstained controls. Staining of the negative cell line indicates potential cross-reactivity.
Conclusion
While this compound offers a reliable method for fluorescently labeling antibodies, its performance, particularly in terms of photostability and pH sensitivity, should be considered in the context of the specific application. Rigorous cross-reactivity testing using methods such as ELISA, Western Blot, and Flow Cytometry is a critical step in the validation of any CMF-labeled antibody. By following the detailed protocols and considering the comparative data presented in this guide, researchers can ensure the specificity and reliability of their immunodetection assays, leading to more accurate and reproducible scientific findings.
References
- 1. FLUORESCENT ANTIBODY STAINING AND AGGLUTINATION REACTIONS IN BORDETELLA PERTUSSIS CULTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O′-(Carboxymethyl)fluoresceinamide BioReagent, suitable for fluorescence, ≥97.0% (HPCE) | 442151-50-0 [sigmaaldrich.cn]
- 3. Fluorescein [omlc.org]
- 4. optolongfilter.com [optolongfilter.com]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. elisakits.co.uk [elisakits.co.uk]
A Quantitative Comparison of O'-(Carboxymethyl)fluoresceinamide (CFDA) and Alternative Fluorescent Probes for Cell Viability and Proliferation Assays
For Immediate Publication
[City, State] – [Date] – In the dynamic fields of cell biology, drug discovery, and toxicology, the accurate assessment of cell viability and proliferation is paramount. O'-(Carboxymethyl)fluoresceinamide (CFDA) and its derivatives have long been staple fluorescent probes for these applications. This guide provides a comprehensive quantitative comparison of the fluorescence intensity of CFDA's product, carboxyfluorescein, with other commonly used fluorescent dyes, offering researchers and drug development professionals the data-driven insights needed to select the optimal probe for their experimental needs.
Mechanism of Action: From Non-Fluorescent to Brightly Stained
This compound (CFDA) and its widely used counterpart, Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), are cell-permeable compounds that are initially non-fluorescent. Upon crossing the membrane of a viable cell, intracellular esterase enzymes cleave the acetate (B1210297) groups from the molecule. This enzymatic conversion yields the fluorescent molecule carboxyfluorescein (for CFDA) or carboxyfluorescein succinimidyl ester (CFSE), which is then trapped within the cell due to its negative charge, resulting in bright green fluorescence. In the case of CFDA-SE, the succinimidyl ester group also allows for covalent binding to intracellular proteins, providing a stable, long-term fluorescent signal that is partitioned equally between daughter cells upon division.[1]
References
A Researcher's Guide to the Long-Term Stability of O'-(Carboxymethyl)fluoresceinamide Labeled Proteins
For researchers, scientists, and drug development professionals, the long-term stability of fluorescently labeled proteins is a critical factor for the reliability and reproducibility of experimental results. This guide provides an objective comparison of the long-term stability of proteins labeled with O'-(Carboxymethyl)fluoresceinamide (CMF) and popular alternatives, supported by experimental data and detailed protocols.
This compound, a derivative of fluorescein, is a widely used fluorescent label. However, its performance, particularly in long-term applications, warrants careful consideration against more modern dyes. This guide will delve into the photostability and storage stability of CMF-labeled proteins in comparison to alternatives such as Alexa Fluor 488, DyLight 488, and Rhodamine derivatives.
Quantitative Comparison of Fluorophore Stability
The selection of a fluorescent dye significantly impacts the longevity of a labeled protein's signal. The following table summarizes key stability-related parameters for CMF (represented by its close structural analogs, 5-Carboxyfluorescein/FITC) and its alternatives. It is important to note that photostability can be influenced by the local environment of the dye, including the protein to which it is conjugated and the buffer composition.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability | Long-Term Storage Stability (at -20°C) |
| This compound (as 5-FAM/FITC) | ~494 | ~518 | ~0.93 (free dye)[1] | Low[2][3] | Good (months to >1 year with cryoprotectant)[4][5] |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 | High[2] | Excellent (>1 year)[6][7] |
| DyLight 488 | ~493 | ~518 | Not widely reported | High[8][9] | Excellent (>1 year)[8] |
| Rhodamine B | ~570 | ~590 | ~0.31 (in water) | Moderate to High[10] | Excellent (>1 year)[] |
Note: The quantum yield of protein conjugates is often lower than that of the free dye. For instance, the quantum yield of 5(6)-carboxyfluorescein (B613776) conjugated to BSA was found to be 0.48[1].
Experimental Protocols
Accurate assessment of long-term stability requires standardized experimental procedures. Below are detailed methodologies for protein labeling, and for evaluating photostability and storage stability.
Protocol 1: Amine-Reactive Labeling of Proteins
This protocol is suitable for labeling proteins with amine-reactive dyes such as this compound succinimidyl ester, and NHS esters of Alexa Fluor, DyLight, and Rhodamine dyes.
Materials:
-
Purified protein (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
Amine-reactive fluorescent dye
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate, pH 8.3-9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with a suitable labeling buffer. Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, add a 5- to 20-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer. Collect the first colored fraction, which contains the labeled protein. Alternatively, perform dialysis against the storage buffer.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL for most applications is between 2 and 6.
Protocol 2: Assessment of Photostability
This protocol outlines a method for comparing the photostability of different fluorescently labeled proteins.
Materials:
-
Fluorescently labeled protein solutions of equal concentration
-
Fluorescence microscope with a suitable light source and filter sets
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare microscope slides with droplets of each labeled protein solution at the same concentration.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Using identical illumination settings (light source intensity, exposure time, etc.) for all samples, acquire an initial image (t=0).
-
Continuously expose the sample to the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability. A slower decay indicates higher photostability.
-
Protocol 3: Assessment of Long-Term Storage Stability
This protocol describes how to evaluate the stability of labeled proteins under different storage conditions.
Materials:
-
Aliquots of fluorescently labeled protein
-
Storage buffers (e.g., PBS, PBS with 50% glycerol)
-
-20°C and 4°C storage facilities
-
Spectrofluorometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Aliquot the purified labeled protein into multiple tubes. Prepare different sets of aliquots for each storage condition to be tested (e.g., 4°C in PBS, -20°C in PBS, -20°C in PBS with 50% glycerol).
-
Storage: Store the aliquots under their respective conditions, protected from light.
-
Fluorescence Measurement:
-
At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
If frozen, thaw the aliquot on ice.
-
Measure the fluorescence intensity of the sample using a spectrofluorometer or plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity at time 0.
-
Plot the normalized fluorescence intensity as a function of storage time. A smaller decrease in fluorescence over time indicates greater storage stability.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for labeling proteins and assessing their stability.
Fluorescently labeled proteins are invaluable tools for studying dynamic cellular processes such as signal transduction. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and stress responses.
References
- 1. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 2. optolongfilter.com [optolongfilter.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. alliedacademies.org [alliedacademies.org]
A Head-to-Head Comparison: O'-(Carboxymethyl)fluoresceinamide vs. DyLight 488 for Fluorescent Western Blotting
For researchers, scientists, and drug development professionals navigating the choices for fluorescent Western blotting, the selection of the right fluorophore is critical for generating sensitive, quantifiable, and reproducible results. This guide provides an objective comparison between O'-(Carboxymethyl)fluoresceinamide (CMF), a derivative of the traditional fluorescein (B123965) dye, and DyLight 488, a more modern fluorescent probe.
While both fluorophores emit in the green spectrum, their performance characteristics can significantly impact experimental outcomes. This comparison delves into their key attributes, supported by available data, to aid in making an informed decision for your specific research needs. It is important to note that while extensive data is available for DyLight 488, performance characteristics for CMF in Western blotting are largely inferred from data on closely related fluorescein derivatives like fluorescein isothiocyanate (FITC) due to a lack of direct comparative studies.
Key Performance Characteristics at a Glance
A summary of the essential quantitative and qualitative parameters for both fluorophores is presented below, highlighting the principal differences that can influence their suitability for various Western blotting applications.
| Feature | This compound (Fluorescein Derivative) | DyLight 488 |
| Excitation Maximum (nm) | ~494 | ~493 |
| Emission Maximum (nm) | ~518 | ~518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 (for FITC) | ~70,000 |
| Quantum Yield | ~0.92 (for FITC) | High |
| Photostability | Low (prone to photobleaching) | High (significantly more photostable than fluorescein/FITC)[1][2] |
| pH Sensitivity | High (fluorescence is pH-dependent, decreasing in acidic conditions)[3][4][5][6] | Low (fluorescence is stable over a wide pH range of 4-9)[2][7][8] |
| Signal-to-Noise Ratio | Potentially lower due to photobleaching and background fluorescence | Generally higher due to photostability and brightness |
| Suitability for Multiplexing | Moderate, but photobleaching can be a limiting factor | Excellent, due to high photostability and narrow emission spectra |
Delving Deeper: A Comparative Analysis
Photostability: One of the most significant distinctions between the two dyes is their resistance to photobleaching. DyLight 488 is engineered for high photostability, allowing for longer exposure times and repeated imaging without significant signal loss.[2][7] This is a crucial advantage for quantitative Western blotting where accurate signal measurement is paramount. Fluorescein derivatives like CMF, on the other hand, are notoriously susceptible to photobleaching, which can lead to a rapid decay in fluorescent signal upon excitation.[9]
pH Sensitivity: The fluorescence intensity of fluorescein and its derivatives is highly dependent on the pH of the environment.[3][4][5][6] Their fluorescence is optimal at alkaline pH and significantly decreases in acidic conditions. This can introduce variability in signal intensity if the pH of the blotting buffers is not strictly controlled. DyLight 488 exhibits stable fluorescence over a broad pH range (pH 4-9), making it a more robust choice for consistent results across different experimental conditions.[2][7][8]
Brightness and Signal Intensity: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the quantum yield of FITC is high, the practical brightness in an experimental setting can be diminished by its rapid photobleaching. DyLight 488 is reported to have high fluorescence intensity and, critically, maintains this brightness due to its photostability, which can translate to a better signal-to-noise ratio in Western blotting applications.
Experimental Workflow and Methodologies
A standard protocol for fluorescent Western blotting is applicable to secondary antibodies conjugated with either CMF or DyLight 488. The key to successful fluorescent Western blotting lies in optimizing antibody concentrations and minimizing background fluorescence.
Caption: A generalized workflow for fluorescent Western blotting.
Detailed Experimental Protocol:
-
SDS-PAGE and Protein Transfer:
-
Separate protein samples by SDS-PAGE.
-
Transfer proteins to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking buffer optimized for fluorescent Western blotting) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C. Optimal antibody concentration should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with Tris-buffered saline containing 0.1% Tween 20 (TBST) or a similar wash buffer to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the CMF or DyLight 488-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. This step should be performed in the dark to protect the fluorophore from photobleaching. Recommended starting dilutions are typically between 1:5,000 and 1:20,000.
-
-
Final Washing:
-
Wash the membrane again as in step 4 to remove unbound secondary antibody. These washes are critical for achieving a good signal-to-noise ratio.
-
-
Imaging:
-
Image the blot using a digital imaging system equipped with the appropriate excitation and emission filters for the 488 nm channel.
-
Logical Comparison of Key Attributes
The decision between CMF and DyLight 488 for Western blotting often comes down to a trade-off between cost and performance. The following diagram illustrates the logical relationship between their key characteristics.
Caption: Key attribute comparison of CMF and DyLight 488.
Conclusion
For routine, qualitative Western blotting where cost is a primary concern, this compound may be a viable option, provided that experimental conditions, particularly pH, are carefully controlled and photobleaching is minimized.
However, for applications demanding high sensitivity, reproducibility, and accurate quantification, such as in drug development and detailed protein expression studies, DyLight 488 presents a clear advantage . Its superior photostability and pH insensitivity lead to more reliable and robust data, making it the preferred choice for researchers seeking high-performance fluorescent Western blotting. The ability to archive and re-image blots without significant signal degradation further enhances its utility in a professional research setting.
References
- 1. biocompare.com [biocompare.com]
- 2. leinco.com [leinco.com]
- 3. physicsforums.com [physicsforums.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of O'-(Carboxymethyl)fluoresceinamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and environmentally responsible research environment. This guide provides detailed procedures for the safe disposal of O'-(Carboxymethyl)fluoresceinamide, a fluorescent dye commonly used in biological research.
I. Understanding the Hazard Profile
Before handling or disposing of any chemical, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, available information indicates the following:
-
Physical State: Solid powder.
-
Combustibility: It is classified as a combustible solid.[1]
-
Personal Protective Equipment (PPE): When handling the solid form, a dust mask (type N95 in the US), eye shields, and gloves are recommended.[1]
It is important to note that a Safety Data Sheet for a similar fluorescein (B123965) derivative described it as "not a hazardous substance or mixture." However, this does not eliminate the need for cautious handling and proper disposal, as institutional and local regulations may vary.
II. Guiding Principles for Chemical Waste Disposal
The disposal of any laboratory chemical, including this compound, should adhere to the following fundamental principles of chemical waste management:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals and designing experiments to use smaller volumes.
-
Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions. Keep solid and liquid waste separate.[2]
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled with their contents.[2] Store waste in compatible, leak-proof containers in a designated and secure area.
-
Consult Institutional Protocols: Every research institution has specific protocols for chemical waste disposal. Always consult and adhere to your organization's EHS guidelines.
III. Step-by-Step Disposal Procedures for this compound
The following steps provide a general framework for the proper disposal of this compound. Note: These are general guidelines and must be supplemented by a thorough review of the compound's specific SDS and your institution's EHS procedures.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
-
A dust mask is recommended if handling the solid powder to avoid inhalation.
Step 2: Waste Characterization and Segregation
-
Consult the SDS: The SDS for this compound is the primary source of information for its proper disposal. It will specify whether the compound is considered hazardous and provide guidance on disposal methods.
-
Segregate the Waste:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for solid chemical waste. This also includes any grossly contaminated items like weigh boats or paper.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not pour solutions down the drain unless explicitly permitted by your institution's EHS department for non-hazardous materials.[3]
-
Contaminated Labware: Disposable items such as pipette tips, and microfuge tubes that have come into contact with the compound should be collected in a designated container for solid chemical waste.[3] Non-disposable glassware should be decontaminated according to your laboratory's standard operating procedures before washing.
-
Step 3: Labeling and Storage of Waste Containers
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The concentration (if in solution).
-
Any other components of the waste mixture.
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3] Follow their specific procedures for requesting a waste collection.
IV. Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Wear Appropriate PPE: Before cleaning up the spill, don the appropriate PPE as described above.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
For liquid spills: Use an inert absorbent material to soak up the solution.
-
-
Clean the Area: Carefully collect the absorbed material and any contaminated debris into a sealed container.
-
Dispose of as Hazardous Waste: The collected spill cleanup materials must be disposed of as hazardous chemical waste.[4] Label the container accordingly and arrange for pickup by EHS.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling O'-(Carboxymethyl)fluoresceinamide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of O'-(Carboxymethyl)fluoresceinamide. Designed for researchers, scientists, and drug development professionals, these guidelines are intended to ensure personal safety and maintain a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the mandatory PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against dust particles. |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of dust generation. | |
| Hand Protection | Nitrile Gloves | Double-gloving is advised. Regularly inspect gloves for any signs of degradation or punctures. |
| Respiratory Protection | N95 Dust Mask | A NIOSH-approved N95 respirator is essential to prevent the inhalation of fine powder particles.[2] |
| Protective Clothing | Laboratory Coat | A full-length lab coat should be worn to prevent skin contact. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable gown or chemical-resistant apron should be worn over the lab coat. | |
| Footwear | Closed-toe Shoes | Required at all times within the laboratory setting. |
Operational Workflow for Safe Handling
A systematic approach is critical when working with powdered fluorescent dyes to prevent inhalation, ingestion, and skin contact. The following workflow details the standard operating procedure for weighing and preparing a solution of this compound.
Step-by-Step Experimental Protocol
-
Preparation of the Work Area : All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk. Ensure the work surface is clean and uncluttered.
-
Donning Personal Protective Equipment : Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing the Compound :
-
Use a tared, sealed container to weigh the desired amount of the powder.
-
Avoid creating dust clouds. If any powder is spilled, it should be carefully cleaned up immediately according to the spill response protocol.
-
-
Dissolution :
-
In the fume hood, carefully add the appropriate solvent (e.g., DMSO) to the container with the weighed powder.
-
Gently swirl or vortex the mixture until the compound is fully dissolved.
-
-
Storage : this compound is a combustible solid and should be stored in a well-ventilated, cool, and dry place, specifically at 2-8°C.[2]
Emergency Procedures and First Aid
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation : Do not dispose of this compound down the drain or in the regular trash.[4] It must be treated as chemical waste.
-
Solid Waste : Collect unused powder and any contaminated disposable items (e.g., gloves, weigh boats, pipette tips) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. The first rinse of any glassware should also be collected as hazardous waste.
-
Container Labeling : Ensure all waste containers are clearly labeled with the chemical name and a "Hazardous Waste" sticker.
-
Consult EHS : Follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for pickup and final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
